Atto 465 NHS ester
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H21ClN4O8 |
|---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate;perchlorate |
InChI |
InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5) |
InChI Key |
CPFRVHUKGXRWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
Atto 465 NHS Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 NHS ester is a fluorescent label renowned for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] Derived from acriflavine, this dye is a valuable tool in various life science applications, including the labeling of proteins, DNA, and RNA.[3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward covalent attachment to primary and secondary amines, making it particularly well-suited for labeling biomolecules. This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed labeling protocols, and common applications.
Core Properties and Physicochemical Data
Atto 465 is characterized by its excellent photophysical properties, which are summarized in the table below. These features make it a sensitive fluorescent probe suitable for a range of applications, including high-resolution microscopy and single-molecule detection.
| Property | Value | Reference |
| Molecular Weight (MW) | 493 g/mol | |
| Excitation Wavelength (λabs) | 453 nm | |
| Emission Wavelength (λfl) | 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Correction Factor (CF260) | 1.09 | |
| Correction Factor (CF280) | 0.48 | |
| Solubility | Good in water and polar solvents (DMF, DMSO) | |
| Storage | -20°C, protected from moisture and light |
Biomolecule Labeling with this compound
The NHS ester moiety of Atto 465 reacts with primary and secondary amino groups, such as those found on the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond. The optimal pH for this reaction is between 8.0 and 9.0, where the amino groups are sufficiently deprotonated and thus more reactive.
Experimental Workflow for Amine Labeling
Caption: Workflow for labeling proteins with this compound.
Detailed Protocol for Protein Labeling
This protocol is a general guideline; optimal conditions may vary depending on the specific protein.
Materials:
-
Protein to be labeled
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Elution buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If the protein is in an incompatible buffer, dialyze against PBS and then adjust the pH to 8.3 with 1 M sodium bicarbonate.
-
Dye Preparation: Immediately before use, prepare a 2 mg/mL solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: While gently stirring, add the dye solution to the protein solution. A common starting point is a 2-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant stirring.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS. The first colored band to elute is typically the labeled protein.
Detailed Protocol for Oligonucleotide Labeling
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Labeling Buffer: 0.2 M carbonate buffer, pH 8-9
-
Anhydrous, amine-free dimethylformamide (DMF)
Procedure:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the labeling buffer.
-
Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.
-
Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.
-
Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
Signaling Pathway Visualization and Applications
This compound is a versatile tool for visualizing and tracking biomolecules in various experimental setups. A primary application is in immunofluorescence-based assays, where the dye is conjugated to antibodies to detect specific target antigens within cells or tissues.
Immunofluorescence Staining Workflow
Caption: General workflow for indirect immunofluorescence using an Atto 465-labeled secondary antibody.
Key Applications in Research and Development
-
Immunofluorescence and Immunohistochemistry: Atto 465-labeled antibodies are used to visualize the localization of proteins in cells and tissues. A derivative, Atto 465-pentafluoroaniline, has been developed as a nuclear stain, expanding the possibilities for multiplex immunofluorescence by freeing up the 405 nm channel for other markers.
-
Fluorescence Microscopy: The high photostability and brightness of Atto 465 make it suitable for various advanced microscopy techniques, including confocal and super-resolution microscopy.
-
Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.
-
Single-Molecule Detection: The exceptional brightness of Atto 465 allows for the detection and tracking of individual molecules.
Conclusion
This compound is a high-performance fluorescent dye with a favorable combination of photophysical properties. Its ease of conjugation to biomolecules, coupled with its brightness and photostability, makes it an invaluable tool for a wide range of applications in biological research and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your experimental workflows.
References
Atto 465 NHS Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical and photophysical properties of Atto 465 NHS ester, a fluorescent labeling dye. It includes detailed experimental protocols for its application in labeling biomolecules and presents key data in a structured format for easy reference.
Core Chemical and Photophysical Properties
Atto 465 is a fluorescent label derived from acriflavine.[1][2][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group makes it a reactive probe suitable for labeling primary and secondary aliphatic amines, such as the side chains of lysine residues in proteins. This reaction forms a stable amide bond between the dye and the target molecule. The dye is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability. It is moderately hydrophilic and exhibits a large Stokes shift in aqueous solutions.
Quantitative Data Summary
The key photophysical and chemical properties of this compound are summarized in the tables below. The optical data are for the carboxy derivative in aqueous solution.
Table 1: Photophysical Properties of Atto 465
| Property | Value | Reference |
| Maximum Absorption (λabs) | 453 nm | |
| Maximum Emission (λfl) | 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 104 M-1cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 70 - 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Stokes Shift | 53 nm |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight (MW) | 493 g/mol | |
| Solubility | Soluble in polar organic solvents (DMSO, DMF) | |
| Storage | Store at -20°C, protected from light and moisture | |
| Stability | Stable for at least 3 years when stored correctly |
Experimental Protocols
Protein Labeling with this compound
This protocol outlines a general procedure for the covalent labeling of proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the protein against PBS prior to adjusting the buffer.
-
-
Dye Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 2 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring, add the desired amount of the dye stock solution to the protein solution. A molar dye-to-protein ratio of 1-2 is a good starting point for antibodies.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant stirring.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored fraction to elute will be the labeled protein.
-
-
Storage:
-
Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, it is recommended to add a preservative like sodium azide, aliquot the sample, and store at -20°C. Protect the conjugate from light.
-
Visualizations
Signaling Pathways and Workflows
Caption: Reaction of this compound with a primary amine on a protein.
Caption: A typical workflow for labeling proteins with this compound.
References
Atto 465 NHS Ester: A Technical Guide to Covalent Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Atto 465 N-hydroxysuccinimidyl (NHS) ester, a fluorescent labeling reagent. It details the core mechanism of action, provides structured quantitative data, and outlines detailed experimental protocols for its use in conjugating to primary amines on biomolecules.
Core Mechanism of Action
Atto 465 NHS ester is a fluorescent dye belonging to the rhodamine family of dyes.[1] It is activated with an N-hydroxysuccinimidyl ester, a reactive group that enables the covalent attachment of the Atto 465 fluorophore to primary and secondary amines. This reaction, a nucleophilic acyl substitution, is the fundamental principle behind the labeling of proteins, peptides, oligonucleotides, and other biomolecules.
The primary amine, typically from the epsilon-amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond between the Atto 465 dye and the target molecule. As a result of this reaction, N-hydroxysuccinimide (NHS) is released as a byproduct.
For this reaction to proceed efficiently, the target amine group must be in a non-protonated state to be reactive.[2][3] Consequently, the reaction is typically carried out in a buffer with a slightly alkaline pH, optimally between 8.0 and 9.0.[4][5] A pH of 8.3 is often recommended as an effective compromise, promoting a sufficient concentration of reactive unprotonated amines while minimizing the competing hydrolysis of the NHS ester.
A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free Atto 465 carboxylic acid. This hydrolyzed form of the dye is no longer reactive with amines. The rate of this hydrolysis reaction increases with pH. Therefore, it is crucial to use anhydrous solvents for dye reconstitution and to perform the labeling reaction promptly after preparing the dye solution.
Quantitative Data Summary
The following tables summarize the key optical and physical properties of Atto 465 and the recommended parameters for the NHS ester reaction.
Table 1: Optical and Physical Properties of Atto 465
| Property | Value |
| Molecular Weight (NHS-ester) | 493 g/mol |
| Excitation Maximum (λabs) | 453 nm |
| Emission Maximum (λfl) | 506 nm |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ |
| Fluorescence Quantum Yield (ηfl) | 75% |
| Fluorescence Lifetime (τfl) | 5.0 ns |
| Correction Factor (CF260) | 1.09 |
| Correction Factor (CF280) | 0.48 |
Table 2: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Value |
| Protein Labeling | |
| Protein Concentration | ≥ 2 mg/mL |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS/Bicarbonate mixture |
| Reaction pH | 8.3 |
| Molar Excess of Dye | 2-fold (for a dye-to-protein ratio of 1-2) |
| Incubation Time | 30 - 60 minutes |
| Incubation Temperature | Room Temperature |
| Oligonucleotide Labeling | |
| Oligonucleotide Concentration | ~0.1 mM |
| Reaction Buffer | 0.2 M Carbonate Buffer |
| Reaction pH | 8.0 - 9.0 |
| Incubation Time | 2 hours |
| Incubation Temperature | Room Temperature |
Experimental Protocols
Below are detailed methodologies for labeling proteins and oligonucleotides with this compound. These protocols are general guidelines and may require optimization for specific applications.
Protein Labeling Protocol
1. Preparation of Reagents:
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, a mixture of Phosphate-Buffered Saline (PBS) and 0.2 M sodium bicarbonate can be used to achieve the desired pH. Ensure the buffer is free of any amine-containing substances such as Tris or glycine.
-
Protein Solution: Dissolve the protein in the labeling buffer at a concentration of at least 2 mg/mL. If the protein is in a buffer containing amines, it must be dialyzed against an amine-free buffer like PBS before labeling.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 2 mg/mL.
2. Labeling Reaction:
-
Add a twofold molar excess of the reactive dye solution to the protein solution. The optimal dye/protein ratio can vary depending on the protein and should be determined empirically for new proteins.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring. Protect the reaction from light.
3. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using gel permeation chromatography. A Sephadex G-25 column is commonly recommended.
-
Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).
-
Apply the reaction mixture to the column. The first fluorescent band to elute is typically the labeled protein, while the free dye will elute as a second band.
-
Alternatively, extensive dialysis can be used for purification, although it is generally less efficient and slower.
4. Storage of the Conjugate:
-
Store the purified conjugate under the same conditions as the unlabeled protein.
-
For storage at 4°C, 2 mM sodium azide can be added as a preservative.
-
For long-term storage, it is recommended to aliquot the conjugate and freeze it at -20°C to avoid repeated freeze-thaw cycles. Protect the conjugate from light.
Oligonucleotide Labeling Protocol
1. Preparation of Reagents:
-
Labeling Buffer: Prepare a 0.2 M carbonate buffer with a pH between 8.0 and 9.0.
-
Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of approximately 0.1 mM.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF to a concentration of 5 mg/mL.
2. Labeling Reaction:
-
Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.
-
Incubate the reaction for 2 hours at room temperature with shaking. For longer reaction times, it is advisable to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.
3. Purification of the Conjugate:
-
Purify the labeled oligonucleotide from the free dye using methods such as gel filtration or reverse-phase HPLC.
Visualizations
Mechanism of Action
Caption: Covalent labeling reaction of this compound with a primary amine.
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for labeling proteins with this compound.
Logical Relationships in the Labeling Reaction
Caption: Influence of pH on the key factors of the this compound labeling reaction.
References
Atto 465 NHS Ester: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties and common applications of Atto 465 NHS ester, a fluorescent label widely used in life sciences. Atto 465 is a derivative of the dye Acriflavine, known for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2][3][4] This document outlines its core characteristics, provides detailed protocols for its use in labeling biomolecules, and illustrates key experimental workflows.
Core Spectroscopic and Physical Properties
Atto 465 is a versatile fluorescent dye characterized by its excitation in the blue region of the spectrum and emission in the green region.[5] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The key quantitative specifications for Atto 465 are summarized in the table below.
| Property | Value | Unit | Source(s) |
| Excitation Maximum (λabs) | 453 | nm | |
| Emission Maximum (λfl) | 506 - 508 | nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ | M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 75% | ||
| Fluorescence Lifetime (τfl) | 5.0 | ns | |
| Molecular Weight (MW) | 493 | g/mol | |
| Correction Factor (CF₂₆₀) | 1.09 - 1.12 | ||
| Correction Factor (CF₂₈₀) | 0.48 - 0.54 |
Experimental Protocols
The following are detailed methodologies for common laboratory procedures involving this compound.
Protein Labeling with this compound
This protocol describes the covalent labeling of proteins via primary amines (e.g., lysine residues).
Materials:
-
Protein solution (1-5 mg/mL) in amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Dye Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.
-
Labeling Reaction: While gently stirring, add a 2- to 10-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored, fluorescent band to elute is the labeled protein conjugate.
Oligonucleotide Labeling with this compound
This protocol is for labeling amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide (e.g., 0.1 mM solution)
-
This compound
-
Anhydrous DMF
-
0.2 M carbonate buffer, pH 8-9
Procedure:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the carbonate buffer.
-
Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.
-
Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature with shaking, protected from light.
-
Purification: Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or chromatography.
Visualizing Key Processes
The following diagrams illustrate the fundamental principles and workflows associated with this compound.
References
Atto 465 NHS Ester: A Technical Guide to Photostability and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photostability and thermal stability of Atto 465 NHS ester, a fluorescent label known for its strong absorption, high fluorescence quantum yield, and notable stability.[1][2][3] This document is intended to serve as a valuable resource for researchers utilizing this dye in applications such as fluorescence microscopy, single-molecule detection, and other fluorescence-based assays.
Core Properties of this compound
Atto 465 is a fluorescent label derived from acriflavine.[1][4] The N-hydroxysuccinimide (NHS) ester is an amine-reactive derivative, making it suitable for covalently labeling proteins and other biomolecules containing primary amines.
Photophysical and Chemical Properties
The key optical and chemical characteristics of Atto 465 are summarized in the table below. These properties are crucial for designing and interpreting fluorescence experiments.
| Property | Value | Source(s) |
| Excitation Maximum (λabs) | 453 nm | |
| Emission Maximum (λfl) | 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 104 M-1 cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Molecular Weight (MW) | 493 g/mol | |
| Recommended Storage | -20°C, protected from moisture and light | |
| Solubility | Polar solvents (e.g., DMF, DMSO) |
Photostability of Atto 465
A study by Dodge et al. (2022) compared the photobleaching kinetics of the free carboxylic acid form of Atto 465 with a more photostable derivative, Atto 465-p, and another green nuclear dye, YoPro-1. The results demonstrate that while Atto 465 does photobleach under continuous laser irradiation, its stability is notable.
Comparative Photobleaching Data
The following table summarizes the photobleaching kinetics from the aforementioned study, showing the normalized fluorescence intensity over time.
| Time (hours) | Atto 465 | Atto 465-p | YoPro-1 |
| 0 | 100% | 100% | 100% |
| ~0.5 | ~75% | ~90% | ~60% |
| ~1.0 | ~60% | ~85% | ~40% |
| ~1.5 | ~50% | ~80% | ~25% |
| ~2.0 | ~40% | ~75% | ~15% |
| ~2.5 | ~30% | ~70% | ~10% |
Data are estimated from the graphical representation in Dodge et al. (2022).
Thermal Stability and Handling of this compound
The thermal stability of this compound is crucial for its storage and handling. The manufacturer recommends long-term storage at -20°C. When stored properly, protected from moisture and light, the solid form of the dye is stable for at least three years.
The NHS ester moiety is susceptible to hydrolysis, which is accelerated by moisture and high pH. Therefore, it is critical to use anhydrous, amine-free solvents like DMF or DMSO for preparing stock solutions and to prepare these solutions immediately before use. Stock solutions in high-quality anhydrous solvents may be stored at -20°C, but repeated exposure to atmospheric moisture should be avoided.
Conjugates of Atto 465 with proteins are generally stable for several months when stored at 4°C with a preservative like sodium azide, or for longer periods when frozen at -20°C in single-use aliquots.
Experimental Protocols
Protocol for Assessment of Photostability
This protocol is adapted from the methodology used in comparative photobleaching studies.
1. Sample Preparation:
-
Prepare a solution of Atto 465-labeled protein or free dye in a suitable buffer (e.g., PBS, pH 7.4).
-
Mount the sample on a microscope slide. For cellular imaging, cells stained with the dye can be used.
2. Microscopy Setup:
-
Use a confocal or epifluorescence microscope equipped with a stable laser or arc lamp light source.
-
Select an objective with appropriate magnification and numerical aperture (e.g., 40x oil objective, NA 1.3).
-
Ensure the detector (e.g., PMT or sCMOS camera) is set to avoid saturation.
3. Image Acquisition:
-
Acquire an initial image (t=0) using an excitation wavelength appropriate for Atto 465 (e.g., 453 nm or a common laser line like 488 nm).
-
Continuously illuminate a defined region of interest with the excitation light at a constant power.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
4. Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Correct for background fluorescence by measuring the intensity of an unstained region.
-
Normalize the background-corrected intensity of each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (t1/2).
Protocol for Assessment of Thermal and Hydrolytic Stability
This protocol allows for the assessment of the stability of the reactive NHS ester under accelerated aging conditions.
1. Sample Preparation:
-
Prepare aliquots of solid this compound in microcentrifuge tubes.
2. Incubation:
-
Condition 1 (Elevated Temperature): Place a set of sealed tubes in an incubator at 37°C for a defined period (e.g., 1, 3, 7, and 14 days).
-
Condition 2 (High Humidity): Place another set of open tubes in a humid chamber (e.g., a desiccator with a saturated salt solution) at a constant temperature (e.g., 25°C or 37°C) for the same time points.
-
Control: Store a set of sealed tubes at the recommended -20°C.
3. Reactivity Assay:
-
At each time point, dissolve a sample from each condition and a control sample in anhydrous, amine-free DMSO to a known concentration.
-
React the dye solution with a molar excess of a primary amine-containing molecule (e.g., n-propylamine or a model protein like BSA) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
After the reaction, quantify the amount of unreacted amine using a colorimetric assay (e.g., TNBSA assay) or separate the labeled product from the free amine and quantify the fluorescence of the product.
-
Alternatively, the hydrolysis of the NHS ester can be monitored by measuring the absorbance of the released N-hydroxysuccinimide at 260 nm under basic conditions.
4. Data Analysis:
-
Compare the reactivity of the samples stored under elevated temperature and humidity to the control sample stored at -20°C.
-
A decrease in the extent of labeling or an increase in free NHS indicates degradation of the NHS ester.
-
Plot the percentage of remaining reactivity as a function of time for each condition.
Visualizations
Protein Labeling and Analysis Workflow
Caption: Experimental workflow for protein conjugation and analysis.
Factors Affecting this compound Stability
References
Atto 465 NHS Ester: A Technical Guide for Single-Molecule Detection
For Researchers, Scientists, and Drug Development Professionals
Atto 465 NHS ester is a fluorescent label belonging to the Atto family of dyes, recognized for their high fluorescence quantum yields and photostability, making them well-suited for high-sensitivity applications including single-molecule detection.[1][2] This technical guide provides an in-depth overview of this compound, its photophysical properties, detailed protocols for biomolecule conjugation, and its application in single-molecule studies.
Core Properties and Characteristics
Atto 465 is a novel fluorescent label derived from Acriflavine.[3][4][5] Its key characteristics include strong absorption, good fluorescence, a large Stokes shift, and good water solubility. The dye exhibits high thermal and photo-stability, which is a critical attribute for single-molecule imaging. In aqueous solutions, it displays a notable Stokes-shift of approximately 55 nm. Furthermore, Atto 465 is known to exhibit intense and long-lived phosphorescence in a solid matrix, particularly at low temperatures.
Photophysical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight (MW) | 493 g/mol | |
| Absorption Maximum (λabs) | 453 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10^4 M-1 cm-1 | |
| Fluorescence Emission Maximum (λfl) | 506 nm / 508 nm | |
| Fluorescence Quantum Yield (ηfl) | 70% - 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Correction Factor (CF260) | 1.09 / 1.12 | |
| Correction Factor (CF280) | 0.48 / 0.54 |
Experimental Protocols
Labeling of Proteins with this compound
The N-hydroxysuccinimidyl (NHS) ester of Atto 465 readily reacts with primary amino groups of proteins, such as the ε-amino groups of lysine residues, to form a stable amide bond. The optimal pH for this coupling reaction is between 8.0 and 9.0, where the amino groups are largely unprotonated and thus highly reactive.
Materials:
-
Protein solution (2 mg/mL in amine-free buffer)
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate buffer (e.g., 22 mM, pH 7.2) for column equilibration and elution
Procedure:
-
Protein Preparation: Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL. Ensure the protein solution is free from amine-containing substances like Tris, glycine, or ammonium salts. If the protein is in a Tris-containing buffer, it should be dialyzed against PBS.
-
Dye Solution Preparation: Immediately before conjugation, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.
-
Conjugation Reaction: Add a two-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio may vary depending on the protein and should be determined empirically for new proteins.
-
Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25). The column should be at least 1 cm in diameter and 12 cm in length. Equilibrate and elute the column with a suitable buffer, such as a phosphate buffer (pH 7.2). The first fluorescent band to elute is typically the labeled protein, followed by the free dye.
Caption: Workflow for labeling proteins with this compound.
Labeling of Amino-Modified Oligonucleotides
Procedure:
-
Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9).
-
Prepare a 5 mg/mL solution of activated this compound in anhydrous DMF.
-
Add approximately 50 μl of the oligonucleotide solution to 30 μl of the label solution.
-
Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH should be adjusted to 7-7.5.
Single-Molecule Detection Considerations
The high photostability and quantum yield of Atto 465 make it a suitable candidate for single-molecule fluorescence studies. However, like all fluorophores, it is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged excitation.
In the context of single-molecule Förster Resonance Energy Transfer (smFRET), where Atto 465 could serve as a donor or acceptor dye, photobleaching of either dye terminates the observation of the single molecule. Studies have shown that acceptor photobleaching in smFRET experiments can be a significant limiting factor and is influenced by the FRET efficiency and the excitation method.
Recent research has also explored derivatives of Atto 465, such as Atto 465-pentafluoroaniline (Atto 465-p), which has demonstrated greater photostability compared to the parent dye and has been utilized as a nuclear stain in multiplex immunofluorescence. This derivative also exhibits interesting photoconversion properties.
The general workflow for a single-molecule detection experiment involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for a single-molecule detection experiment.
Conclusion
This compound is a versatile and robust fluorescent probe for single-molecule detection, offering excellent photophysical properties. Its successful application hinges on careful execution of labeling and purification protocols to ensure high-quality conjugates. Understanding the factors that influence its photostability is crucial for designing and interpreting single-molecule experiments, ultimately enabling researchers to probe the dynamics and interactions of individual biomolecules with high precision.
References
Atto 465 NHS Ester: A Technical Guide for High-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 NHS ester is a fluorescent dye belonging to the acridine family of compounds, recognized for its utility in high-resolution microscopy and single-molecule detection applications.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group facilitates covalent labeling of primary amines on biomolecules such as proteins and antibodies, forming stable amide bonds.[1] This technical guide provides an in-depth overview of the photophysical properties, experimental protocols, and applications of this compound in advanced microscopy techniques, with a focus on Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).
Core Properties of this compound
Atto 465 is characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability, making it a robust tool for demanding imaging applications.[1][2] A key feature of Atto 465 is its surprisingly large Stokes shift of approximately 55 nm in aqueous solutions, which is the difference between the spectral maxima of absorption and emission. This property is advantageous in reducing spectral crosstalk in multicolor imaging experiments.
Photophysical and Chemical Data
The key quantitative properties of this compound are summarized in the table below for convenient reference in experimental design.
| Property | Value | Reference |
| Excitation Maximum (λ_abs_) | 453 nm | |
| Emission Maximum (λ_em_) | 506 nm | |
| Molar Extinction Coefficient (ε_max_) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ_f_) | 70% | |
| Fluorescence Lifetime (τ_fl_) | 5.0 ns | |
| Molecular Weight | 493 g/mol |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be necessary for specific proteins and applications.
Materials:
-
Protein of interest
-
This compound
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2 mg/mL. If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against PBS prior to labeling.
-
Dye Solution Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 2 mg/mL.
-
Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each specific protein. Incubate the reaction for 30 to 60 minutes at room temperature with gentle, constant stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute from the column is the labeled protein conjugate.
Caption: Workflow for labeling proteins with this compound.
High-Resolution Microscopy Applications
Stimulated Emission Depletion (STED) Microscopy
STED microscopy is a super-resolution technique that overcomes the diffraction limit of light by selectively deactivating fluorophores at the periphery of the excitation spot, thereby narrowing the effective point spread function.
Principle of STED:
Caption: Simplified principle of STED microscopy.
Protocol for STED Imaging with Atto 465:
While a specific STED depletion laser wavelength for Atto 465 is not prominently documented in the reviewed literature, a general principle for STED is to use a depletion laser with a wavelength in the red-shifted tail of the fluorophore's emission spectrum. Given the emission maximum of Atto 465 at 506 nm, a suitable STED laser would likely be in the range of 560-600 nm. The optimal wavelength and power would need to be empirically determined.
-
Sample Preparation: Prepare cells labeled with Atto 465-conjugated antibodies as described in the protein labeling protocol. Mount the sample on a coverslip suitable for high-resolution imaging.
-
Microscope Setup:
-
Excitation: Use a laser line that efficiently excites Atto 465, such as a 458 nm or 470 nm laser.
-
Depletion: Employ a STED laser with a wavelength in the far-red tail of the Atto 465 emission spectrum (e.g., 592 nm). The STED laser should be shaped into a donut profile at the focal plane.
-
Detection: Use a bandpass filter that collects the fluorescence emission of Atto 465 (e.g., 490-530 nm).
-
-
Image Acquisition: Acquire images by scanning the co-aligned excitation and STED laser beams across the sample. The resolution enhancement is directly related to the intensity of the STED laser.
Direct Stochastic Optical Reconstruction Microscopy (dSTORM)
dSTORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By localizing individual molecules over thousands of frames, a super-resolved image is reconstructed.
Principle of dSTORM:
Caption: The fundamental workflow of dSTORM imaging.
Protocol for dSTORM Imaging with Atto 465:
The photoswitching of many organic fluorophores for dSTORM is facilitated by the use of specific imaging buffers containing a thiol, which helps to induce and maintain the dark state.
dSTORM Imaging Buffer (General Recipe): A common dSTORM buffer includes an oxygen scavenger system and a thiol. A typical composition is:
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
-
GLOX Solution: 14 mg Glucose Oxidase + 50 µL Catalase in 200 µL Buffer A
-
Thiol: 1M Cysteamine (MEA) or 2-mercaptoethanol (BME)
Working Buffer Preparation (prepare fresh): For a final volume of approximately 700 µL, mix:
-
620 µL Buffer B
-
70 µL 1M MEA
-
7 µL GLOX solution
Imaging Procedure:
-
Sample Preparation: Prepare the Atto 465-labeled sample and mount it in an imaging chamber.
-
Buffer Exchange: Replace the storage buffer with the freshly prepared dSTORM imaging buffer.
-
Microscope Setup:
-
Excitation/Readout Laser: Use a laser line appropriate for Atto 465, such as 470 nm, at a high power to excite the few "on" state molecules and subsequently drive them into the dark state or photobleach them.
-
Activation Laser: A lower power UV or violet laser (e.g., 405 nm) can be used to sparsely reactivate fluorophores from the dark state back to the emissive state.
-
-
Image Acquisition: Acquire a time series of thousands of images, where each frame captures the fluorescence of a sparse, random subset of the total fluorophore population.
-
Image Reconstruction: Process the acquired image stack using localization software to determine the precise coordinates of each detected single-molecule event. The final super-resolved image is a composite of all localizations.
Conclusion
This compound is a versatile and robust fluorescent probe with photophysical properties well-suited for high-resolution microscopy. Its large Stokes shift is particularly beneficial for multicolor imaging. While detailed, dye-specific protocols for STED and dSTORM with Atto 465 require some empirical optimization, the general principles and starting protocols provided in this guide offer a solid foundation for researchers to successfully employ this dye in their advanced imaging experiments. The ability to covalently label target proteins with high efficiency makes this compound a valuable tool for elucidating subcellular architecture and molecular interactions at the nanoscale.
References
Atto 465 NHS ester molecular weight and structure
An In-depth Technical Guide to ATTO 465 NHS Ester
For researchers, scientists, and professionals in drug development, understanding the characteristics and applications of fluorescent labels is paramount. This compound is a fluorescent dye belonging to the ATTO series of dyes, known for their high fluorescence quantum yield and photostability. This guide provides a comprehensive overview of this compound, including its molecular properties, structure, and detailed protocols for its use in labeling biomolecules.
Core Properties and Structure
ATTO 465 is a fluorescent label derived from Acriflavine.[1][2][3][4][5] It is characterized by a strong absorption, high fluorescence quantum yield, and a large Stokes shift. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the convenient labeling of primary and secondary amino groups in biomolecules such as proteins and oligonucleotides.
Molecular Structure:
The chemical structure of this compound is provided by its SMILES and InChI key identifiers:
-
SMILES: OCl(=O)(=O)=O.Nc1ccc2C=C3C=CC(=N)C=C3N(CCCC(=O)ON4C(=O)CCC4=O)c2c1
-
InChI Key: NROCSLJOXCQUHR-UHFFFAOYSA-N
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference(s) |
| Molecular Weight | 493 g/mol | |
| Absorption Maximum (λabs) | 453 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |
| Fluorescence Maximum (λfl) | 506 nm | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Stokes Shift | 55 nm | |
| Correction Factor (CF₂₆₀) | 1.09 | |
| Correction Factor (CF₂₈₀) | 0.48 |
Experimental Protocols
The following are detailed methodologies for labeling proteins and oligonucleotides with this compound.
Protein Labeling Protocol
This protocol is optimized for the covalent labeling of proteins via their primary amino groups (e.g., lysine residues).
Materials:
-
Protein solution (2 mg/mL in amine-free buffer)
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must first be dialyzed against PBS.
-
Dye Solution Preparation: Immediately before use, dissolve this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.
-
Labeling Reaction: Add a 2-fold molar excess of the dissolved this compound to the protein solution. The optimal dye-to-protein ratio may vary and should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2). The first fluorescent band to elute is the labeled protein conjugate.
Oligonucleotide Labeling Protocol
This protocol is designed for labeling amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide solution (0.1 mM in carbonate buffer)
-
Carbonate buffer (0.2 M, pH 8-9)
-
This compound
-
Anhydrous, amine-free DMF
Procedure:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).
-
Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.
-
Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the activated dye solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature with shaking.
Visualizations
The following diagrams illustrate the key chemical reaction and experimental workflow.
References
Methodological & Application
Application Notes and Protocols for Atto 465 NHS Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 NHS ester is a fluorescent labeling reagent belonging to the rhodamine family of dyes.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and significant thermal and photochemical stability.[1][4] These properties make it an excellent candidate for sensitive fluorescence-based applications, including single-molecule detection and high-resolution microscopy. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of antibodies and other proteins by forming a stable amide bond with primary amino groups, such as the ε-amino group of lysine residues.
Properly controlling the conjugation efficiency is critical to ensure the optimal performance of the labeled antibody. Over-labeling can lead to protein aggregation and a potential decrease in fluorescence (quenching), while under-labeling may result in a low signal-to-noise ratio in immunoassays. These application notes provide a detailed protocol for the conjugation of this compound to antibodies, methods for determining the efficiency of the conjugation, and troubleshooting guidelines.
Properties of Atto 465
A summary of the key spectral and physical properties of Atto 465 is provided in the table below.
| Property | Value |
| Molecular Weight (NHS Ester) | 493 g/mol |
| Absorption Maximum (λabs) | 453 nm |
| Extinction Coefficient (εmax) | 7.5 x 104 M-1cm-1 |
| Emission Maximum (λfl) | 506 nm |
| Fluorescence Quantum Yield (ηfl) | 70% |
| Fluorescence Lifetime (τfl) | 5.0 ns |
| Correction Factor (CF260) | 1.09 |
| Correction Factor (CF280) | 0.48 |
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody solution is in an appropriate buffer.
-
Buffer Requirements: The buffer must be free of primary amines, such as Tris, glycine, or ammonium salts, as these will compete with the antibody for reaction with the this compound.
-
Recommended Buffer: A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is recommended for optimal labeling. The optimal pH range for the reaction is between 8.0 and 9.0.
-
Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange using dialysis or a suitable spin desalting column.
-
Antibody Concentration: For efficient labeling, the antibody concentration should be at least 2 mg/mL. Lower concentrations will decrease the labeling efficiency.
This compound Stock Solution Preparation
The this compound is moisture-sensitive and should be handled accordingly.
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare the stock solution immediately before use.
-
Dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 2 mg/mL.
Antibody Conjugation Reaction
The molar ratio of this compound to the antibody will determine the final degree of labeling (DOL).
-
Dye-to-Protein Molar Ratio: The optimal molar ratio can vary between different proteins. A titration is recommended to determine the ideal ratio for a specific antibody and application. As a starting point, a 3-fold molar excess of the dye typically results in a DOL of 2-3.
-
Reaction Setup:
-
Add the calculated volume of the this compound stock solution to the prepared antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. In many instances, the reaction is complete within 5-10 minutes.
-
Figure 1: Workflow for this compound Antibody Conjugation.
Purification of the Labeled Antibody
It is essential to remove any unreacted this compound from the antibody-dye conjugate.
-
Method: Gel permeation chromatography is the recommended method for purification. A Sephadex G-25 column is commonly used.
-
Procedure:
-
Equilibrate the Sephadex G-25 column with a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the column with the equilibration buffer.
-
The first colored band to elute is the labeled antibody. The second, slower-moving colored band is the free, unreacted dye.
-
Collect the fractions containing the labeled antibody.
-
Storage of the Conjugate
Proper storage is crucial to maintain the stability of the labeled antibody.
-
Store the purified conjugate under the same conditions as the unlabeled antibody.
-
For short-term storage, 4°C is suitable. A preservative such as 2 mM sodium azide can be added.
-
For long-term storage, aliquot the conjugate and store at -20°C to prevent repeated freeze-thaw cycles.
-
Protect the conjugate from light.
Determining Conjugation Efficiency: Degree of Labeling (DOL)
The DOL, or the dye-to-protein ratio, is a measure of the average number of dye molecules conjugated to each antibody molecule. It can be calculated using spectrophotometry.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of Atto 465, which is 453 nm (Amax).
-
Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Amax / (εmax * path length)
-
εmax for Atto 465 = 75,000 M-1cm-1
-
-
Calculate the corrected absorbance of the protein at 280 nm, accounting for the dye's absorbance at this wavelength: Corrected A280 = A280 - (Amax * CF280)
-
CF280 for Atto 465 = 0.48
-
-
Calculate the concentration of the antibody: Antibody Concentration (M) = Corrected A280 / (εprotein * path length)
-
εprotein for a typical IgG antibody at 280 nm is ~210,000 M-1cm-1.
-
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration / Antibody Concentration
Quantitative Data on Conjugation Efficiency
The following table provides illustrative data on how the initial dye-to-protein molar ratio in the conjugation reaction can influence the final Degree of Labeling (DOL). This data is based on a typical IgG antibody at a concentration of 2 mg/mL in a 0.1 M sodium bicarbonate buffer at pH 8.3.
| Initial Dye:Protein Molar Ratio | Resulting Degree of Labeling (DOL) | Observations |
| 2:1 | 1.0 - 2.0 | Low labeling, suitable for applications sensitive to antibody modification. |
| 5:1 | 2.5 - 4.0 | Moderate labeling, generally a good starting point for many applications. |
| 10:1 | 4.5 - 6.5 | Higher labeling, providing a stronger signal. Potential for some protein aggregation. |
| 20:1 | 7.0 - 9.0 | High labeling, increased risk of fluorescence quenching and protein precipitation. |
Note: This data is for illustrative purposes. The optimal DOL and the molar ratio required to achieve it will depend on the specific antibody and intended application.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DOL | - Presence of primary amines in the buffer. - Low antibody concentration. - Low pH of the reaction buffer. - Hydrolyzed this compound. | - Perform buffer exchange into an amine-free buffer. - Concentrate the antibody to at least 2 mg/mL. - Ensure the reaction buffer pH is between 8.0 and 9.0. - Prepare fresh this compound stock solution. |
| High DOL / Protein Precipitation | - Excessive dye-to-protein molar ratio. | - Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio. |
| Poor Separation During Purification | - Inappropriate column size or type. | - Use a Sephadex G-25 column with a bed volume at least 10 times the sample volume. |
Chemical Reaction Pathway
The conjugation of this compound to an antibody proceeds via a nucleophilic substitution reaction. The primary amine group on a lysine residue of the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Figure 2: Chemical reaction of this compound with an antibody.
References
Atto 465 NHS Ester: Application Notes and Protocols for Multiplex Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Atto 465 NHS ester for the covalent labeling of antibodies and their subsequent application in multiplex immunofluorescence (mIF) microscopy. This document includes detailed protocols for antibody conjugation, sample preparation, and both sequential and simultaneous immunofluorescence staining.
Introduction to Atto 465 in Multiplex Immunofluorescence
Multiplex immunofluorescence is a powerful technique enabling the simultaneous visualization of multiple targets within a single tissue section or cell sample. This spatial analysis of biomolecules is critical for understanding complex biological systems, identifying cellular interactions, and discovering new biomarkers. The selection of appropriate fluorophores is paramount to the success of mIF, with key considerations being brightness, photostability, and distinct spectral properties to minimize bleed-through between channels.
Atto 465, a fluorescent label derived from acriflavine, is an excellent candidate for mIF. It exhibits strong absorption, a high fluorescence quantum yield, and notable thermal and photostability[1][2][3]. Its excitation and emission spectra in the blue-green region of the spectrum fill a useful niche, allowing for its integration into multicolor panels. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient covalent labeling of primary or secondary antibodies by forming stable amide bonds with primary amino groups, such as those on lysine residues[4].
Properties of Atto 465
A thorough understanding of the spectral properties of Atto 465 is crucial for designing mIF panels and setting up imaging parameters to avoid spectral overlap.
| Property | Value | Reference |
| Excitation Maximum (λex) | 453 nm | [1] |
| Emission Maximum (λem) | 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 70% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Stokes Shift | 53 nm |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol details the covalent attachment of this compound to an antibody.
Materials:
-
Primary or secondary antibody to be labeled
-
This compound
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the labeling buffer at a concentration of 2 mg/mL.
-
Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the antibody against PBS and then adjust the pH with the labeling buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in amine-free, anhydrous DMF or DMSO to a concentration of 2 mg/mL.
-
-
Conjugation Reaction:
-
For an initial conjugation, a 2-fold molar excess of the reactive dye to the antibody is recommended. The optimal ratio may need to be determined empirically for each antibody.
-
Slowly add the dissolved this compound to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored band to elute is the antibody-dye conjugate.
-
-
Storage:
-
Store the purified Atto 465-conjugated antibody under the same conditions as the unlabeled antibody, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at 4°C or in aliquots at -20°C.
-
Protocol 2: Multiplex Immunofluorescence Staining
This section provides generalized protocols for both sequential and simultaneous mIF. The choice between these methods will depend on the antibodies used (e.g., host species) and the potential for cross-reactivity.
Sample Preparation (General):
-
Fix cells or tissues using an appropriate method (e.g., paraformaldehyde for cells, formalin-fixed paraffin-embedded for tissues).
-
Permeabilize the samples if targeting intracellular antigens (e.g., with Triton X-100 or saponin).
-
Perform antigen retrieval for FFPE tissues as required.
-
Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody or bovine serum albumin).
A. Sequential Immunofluorescence Protocol
This method involves the sequential application of primary and secondary antibodies for each target.
-
First Target Staining:
-
Incubate the sample with the primary antibody for the first target overnight at 4°C.
-
Wash thoroughly with PBS.
-
Incubate with the corresponding fluorescently labeled secondary antibody (if the primary is not directly conjugated) for 1 hour at room temperature.
-
Wash thoroughly with PBS.
-
-
Subsequent Target Staining:
-
Repeat the blocking step.
-
Incubate with the primary antibody for the second target.
-
Continue with the corresponding secondary antibody, ensuring it is labeled with a spectrally distinct fluorophore.
-
Repeat for all targets.
-
-
Mounting and Imaging:
-
Counterstain nuclei with a suitable dye (e.g., DAPI), if desired.
-
Mount the coverslip with an anti-fade mounting medium.
-
Image the sample using a fluorescence microscope with appropriate filter sets for each fluorophore.
-
B. Simultaneous Immunofluorescence Protocol
This method is suitable when using primary antibodies raised in different species or directly conjugated primary antibodies.
-
Antibody Incubation:
-
Create a cocktail of all primary antibodies (including the Atto 465-conjugated antibody) in the blocking buffer.
-
Incubate the sample with the primary antibody cocktail overnight at 4°C.
-
Wash thoroughly with PBS.
-
-
Secondary Antibody Incubation (if necessary):
-
If using unconjugated primary antibodies, incubate with a cocktail of corresponding secondary antibodies, each conjugated to a spectrally distinct fluorophore, for 1 hour at room temperature. Ensure secondary antibodies have minimal cross-reactivity.
-
Wash thoroughly with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei and mount as described in the sequential protocol.
-
Image the sample.
-
Data and Performance Considerations
Photostability: While a derivative, Atto 465-pentafluoroaniline, has demonstrated greater photostability than the Atto 465 free dye, the inherent photostability of Atto dyes is generally high, making Atto 465 suitable for imaging protocols that may require longer exposure times.
Signal-to-Noise Ratio: Achieving a good signal-to-noise ratio is dependent on several factors, including the affinity and concentration of the antibody, the degree of labeling, and the imaging parameters. Proper blocking and thorough washing are critical to minimize background staining. The brightness of Atto 465 contributes to a strong signal.
Spectral Overlap: The relatively large Stokes shift of Atto 465 is advantageous in minimizing bleed-through. However, when designing a multiplex panel, it is essential to use a spectrum viewer to check for potential overlap with other fluorophores in the panel. If spectral overlap is unavoidable, sequential imaging or spectral unmixing algorithms can be employed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient antibody conjugation. | Optimize the dye-to-antibody molar ratio. |
| Low abundance of the target protein. | Consider signal amplification techniques. | |
| Photobleaching. | Use an anti-fade mounting medium and minimize light exposure. | |
| High Background | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. |
| Incomplete removal of unbound dye. | Ensure thorough purification of the conjugated antibody. | |
| Spectral Bleed-through | Overlapping emission spectra of fluorophores. | Select fluorophores with minimal spectral overlap. Use narrow bandpass filters. Perform sequential imaging. |
Conclusion
This compound is a valuable tool for multiplex immunofluorescence, offering a bright and photostable fluorophore in a spectral region that complements many existing mIF panels. By following the detailed protocols for antibody conjugation and immunofluorescence staining provided in these application notes, researchers can successfully integrate Atto 465 into their multiplex imaging experiments to gain deeper insights into complex biological processes.
References
- 1. IHC-IF Protocol - Multiplex Atlas Antibodies [atlasantibodies.com]
- 2. Multiplex Staining by Sequential Immunostaining and Antibody Removal on Routine Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplexed IHC Staining with Primary Antibodies Conjugated to Fluorophores | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. sysy.com [sysy.com]
Atto 465 Derivative Shines as a Novel Nuclear Stain for Advanced Microscopy
A derivative of the fluorescent dye Atto 465 NHS ester has emerged as a potent and photostable nuclear stain, offering researchers a valuable tool for multiplex immunofluorescence and high-resolution cellular imaging. This novel probe, Atto 465-pentafluoroaniline (Atto 465-p), demonstrates robust and specific nuclear localization, presenting a viable alternative to traditional nuclear counterstains and opening up new possibilities in multicolor imaging experiments.
This compound, while initially intended for labeling proteins and other biomolecules, was observed to function as an effective nuclear stain.[1] Subsequent research has led to the synthesis of a derivative, Atto 465-p, which exhibits enhanced photostability and spectral properties ideal for nuclear counterstaining in complex imaging setups.[2] This derivative is synthesized through the nucleophilic substitution of 2,3,4,5,6-pentafluoroaniline with this compound.[2]
The key advantage of Atto 465-p lies in its unique spectral characteristics, with an absorption maximum around 455 nm and a fluorescence emission peak at approximately 508 nm.[3] This allows it to be spectrally separated from both blue and green fluorophores, freeing up the commonly used 405 nm channel for the detection of other targets in multiplex immunofluorescence (mIF) panels.[2]
Quantitative Data Summary
The optical properties and performance of Atto 465 and its derivative are summarized below, providing a clear comparison for experimental design.
| Property | Atto 465 (Carboxy Derivative in aqueous solution) | Atto 465-p (in PBS) |
| Absorption Maximum (λabs) | 453 nm | 455 nm |
| Molar Extinction Coefficient (εmax) | 7.5 x 10^4 M-1 cm-1 | Not explicitly stated |
| Fluorescence Maximum (λfl) | 506 nm | 508 nm |
| Fluorescence Quantum Yield (ηfl) | 70-75% | Not explicitly stated |
| Fluorescence Lifetime (τfl) | 5.0 ns | Not explicitly stated |
| Stokes Shift | 55 nm | 53 nm |
Experimental Protocols
Detailed methodologies for the synthesis of Atto 465-p and its application in nuclear staining for microscopy are provided below.
Synthesis of Atto 465-pentafluoroaniline (Atto 465-p)
This protocol outlines the synthesis of the photostable nuclear stain Atto 465-p from its NHS ester precursor.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
2,3,4,5,6-Pentafluoroaniline
Procedure:
-
Resuspend this compound in DMSO.
-
Aliquot and lyophilize the solution.
-
After resuspension in 1% triethylamine in DMSO, add 2,3,4,5,6-Pentafluoroaniline to the lyophilized dye in a 10% molar excess.
-
Bring each reaction to a 16 mM concentration of Atto 465-NHS ester.
-
Stir the reaction at room temperature overnight on a vibrating plate, protected from light.
-
Dilute the dye to a final volume of 50 µL with DMSO.
-
Aliquot and store at -20°C.
Caption: Workflow for the synthesis of Atto 465-p.
Protocol for Nuclear Staining of Fixed Cells
This protocol details the steps for staining the nuclei of fixed cells with Atto 465-p.
Materials:
-
Cells cultured on chamber slides
-
Hank's Balanced Salt Solution (HBSS)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Atto 465-p staining solution (0.5 µM, 1 µM, 2 µM, or 4 µM in PBS)
-
Hoechst 33342 (16.2 µM in PBS, for comparison)
-
ToPro-3 (1 µM in PBS, for comparison)
Procedure:
-
Plate cells onto eight-well chamber slides at a density of 1 x 10^6 cells/ml and incubate at 37°C and 5% CO2 for 3 hours.
-
Wash the cells with HBSS.
-
Fix the cells in 4% PFA for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells with the desired concentration of Atto 465-p (an optimal concentration of 4 µM was determined for fixed peritoneal exudate cells) for 10 minutes at room temperature, protected from light. For comparative analysis, other nuclear stains like Hoechst 33342 or ToPro-3 can be used in parallel.
-
Wash the cells serially with PBS.
-
The slides are now ready for imaging.
Caption: Experimental workflow for nuclear staining of fixed cells.
Protocol for Nuclear Staining of Tissue Sections
This protocol provides a method for staining the nuclei in tissue sections using Atto 465-p.
Materials:
-
5 µm thick cryosections on charged slides
-
PBS
-
1:1 mixture of methanol and acetone, pre-chilled to -20°C
-
Atto 465-p staining solution (4 µM in PBS)
-
Hoechst 33342 (16.2 µM in PBS, for comparison)
-
ToPro-3 (1 µM in PBS, for comparison)
Procedure:
-
Air-dry the cryosections and rehydrate them in PBS.
-
Fix the sections at -20°C for 5 minutes in a 1:1 mixture of methanol and acetone.
-
Wash the sections with PBS.
-
Stain with 4 µM Atto 465-p for 10 minutes at room temperature, protected from light.
-
Perform serial washes with PBS.
-
The slides are now ready for mounting and imaging.
Applications in Multiplex Immunofluorescence
The use of Atto 465-p as a nuclear counterstain has been successfully demonstrated in a 6-plex immunofluorescence assay on formalin-fixed paraffin-embedded (FFPE) human tonsil tissue. In this application, Atto 465-p (visualized as blue) was used to identify nuclei, while other targets such as IL-17 (green), CD8 (yellow), cKit (red), CD56 (magenta), and CD3 (cyan) were simultaneously detected with distinct cytoplasmic and surface staining patterns. This highlights the capability of Atto 465-p to be integrated into complex, multi-target imaging experiments without significant spectral overlap.
References
Application Notes and Protocols for Labeling Oligonucleotides with Atto 465 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to covalently labeling amino-modified oligonucleotides with Atto 465 NHS ester. Atto 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a prime choice for a variety of applications in life sciences, including fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule detection.[1][2]
The N-hydroxysuccinimide (NHS) ester of Atto 465 reacts efficiently with primary amino groups on modified oligonucleotides to form a stable amide bond.[3][4] This protocol details the necessary reagents, step-by-step procedures for labeling and purification, and methods for quality control of the final conjugate.
Quantitative Data Summary
The optical properties of Atto 465 are crucial for experimental design and data analysis. The following table summarizes the key quantitative data for Atto 465.
| Property | Value | Reference(s) |
| Molecular Weight (MW) | 493 g/mol | [5] |
| Absorption Maximum (λabs) | 453 nm | |
| Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |
| Emission Maximum (λfl) | 506 nm | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Correction Factor (CF260) | 1.09 | |
| Correction Factor (CF280) | 0.48 |
Experimental Protocols
Preparation of Reagents
-
Amino-Modified Oligonucleotide: Dissolve the oligonucleotide in a suitable buffer that is free of primary amines, such as 0.2 M carbonate buffer or 0.1 M bicarbonate buffer. The pH should be adjusted to between 8.0 and 9.0 to ensure the amino group is deprotonated and reactive. A typical concentration is 0.1 mM (e.g., 5 nmol in 50 µl).
-
This compound Stock Solution: this compound is sensitive to moisture. Before opening, allow the vial to warm to room temperature to prevent condensation. Prepare a 5 mg/ml solution of the dye in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should be prepared immediately before use.
-
Reaction Buffer: 0.2 M carbonate buffer or 0.1 M sodium bicarbonate buffer, with the pH adjusted to 8.0-9.0. Buffers containing amines, such as Tris, must be avoided.
Oligonucleotide Labeling Procedure
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the freshly prepared this compound solution. A typical reaction may involve adding approximately 50 µl of the 0.1 mM oligonucleotide solution to 30 µl of the 5 mg/ml dye solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle shaking. For longer reaction times, it is advisable to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.
-
The reaction progress can be monitored by techniques such as HPLC to determine the extent of conjugation.
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted free dye, which can interfere with downstream applications. A combination of methods is often employed for optimal purity.
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol.
-
Briefly dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).
For higher purity, chromatographic methods are recommended.
-
Gel Permeation Chromatography (GPC): This method separates molecules based on size. Use a column with a resin appropriate for the size of the oligonucleotide (e.g., Sephadex G-25). Elute with a suitable buffer (e.g., phosphate buffer, pH 7.2). The first fluorescent peak to elute will be the labeled oligonucleotide, followed by the smaller, unreacted dye molecules.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is highly effective for purifying labeled oligonucleotides. A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate). Dual HPLC purification, once before and once after labeling, can be employed to ensure high purity by removing failure sequences and excess dye.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Application Note: Atto 465 NHS Ester Labeling in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 is a fluorescent label derived from the dye Acriflavin, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, such as antibodies, forming a stable covalent amide bond. These properties make Atto 465 NHS ester a valuable tool for various fluorescence-based applications, including flow cytometry. This application note provides detailed protocols for labeling antibodies with this compound and their subsequent use in both cell surface and intracellular flow cytometry, with a focus on the analysis of T-cell activation.
Properties of Atto 465
Atto 465 exhibits spectral properties that make it suitable for detection with standard flow cytometry equipment. It has a relatively large Stokes shift, which is the difference between the maximum excitation and emission wavelengths, minimizing spectral overlap in multicolor experiments.
Table 1: Optical Properties of Atto 465
| Property | Value | Reference |
| Excitation Maximum (λex) | 453 nm | [2][3] |
| Emission Maximum (λem) | 506 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 7.5 x 10⁴ cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.75 | |
| Molecular Weight (NHS Ester) | 493.4 g/mol |
Experimental Protocols
Antibody Labeling with this compound
This protocol describes the conjugation of this compound to a primary antibody.
Materials:
-
Purified antibody (e.g., anti-human CD4) at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS).
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Gel filtration column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Workflow for Antibody Conjugation with this compound
Caption: Workflow for conjugating antibodies with this compound.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing amines (e.g., Tris), dialyze it against PBS (pH 7.4) overnight at 4°C.
-
Adjust the antibody concentration to 1-2 mg/mL with PBS.
-
For every 1 mL of antibody solution, add 100 µL of 1 M sodium bicarbonate buffer to raise the pH to approximately 8.3.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, slowly add the dissolved this compound. A starting point is to use a 10-fold molar excess of the dye to the antibody. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
The first colored band to elute from the column is the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at 453 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Atto 465 at 453 nm (75,000 M⁻¹cm⁻¹).
-
CF is the correction factor (A_280 of the dye / A_max of the dye), which for Atto 465 is 0.54.
-
-
Table 2: Example Calculation of Degree of Labeling (DOL)
| Parameter | Value |
| A_max (at 453 nm) | 0.75 |
| A_280 | 0.95 |
| ε_protein (IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_dye (Atto 465) | 75,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) | 0.54 |
| Calculated DOL | ~4.8 |
Cell Surface Staining Protocol for T-Cell Activation Analysis
This protocol describes the use of an Atto 465-labeled anti-CD4 antibody to identify CD4+ T-cells in a mixed population of peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs
-
Atto 465-conjugated anti-human CD4 antibody
-
Other fluorescently labeled antibodies for multicolor analysis (e.g., anti-CD3 FITC, anti-CD69 PE)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
FACS tubes
Workflow for Cell Surface Staining
Caption: General workflow for cell surface staining in flow cytometry.
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of PBMCs at a concentration of 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a FACS tube.
-
(Optional) Add an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Add the predetermined optimal concentration of the Atto 465-conjugated anti-CD4 antibody and other antibodies in the panel.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the wash step once more.
-
-
Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser that can excite Atto 465 (e.g., a 445 nm or 458 nm laser).
-
Intracellular Staining Protocol
This protocol is for the detection of intracellular antigens, such as cytokines (e.g., IFN-γ), in activated T-cells.
Materials:
-
PBMCs stimulated to produce the cytokine of interest
-
Atto 465-labeled antibody against the intracellular target
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% saponin)
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Surface Staining:
-
Perform cell surface staining as described in the previous protocol to identify the cell population of interest (e.g., CD4+ T-cells).
-
-
Fixation:
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the Atto 465-labeled antibody against the intracellular target.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire on the flow cytometer.
-
Data Analysis and Interpretation
T-Cell Activation Signaling Pathway
The activation of T-cells is a complex process involving a cascade of signaling events initiated by the T-cell receptor (TCR) engaging with an antigen-presenting cell. This leads to the upregulation of activation markers and the production of cytokines, which can be analyzed by flow cytometry.
Caption: Simplified T-cell activation signaling pathway.
Troubleshooting
Table 3: Common Issues and Solutions in Atto 465 Flow Cytometry
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Low degree of labeling (DOL) | Optimize the dye-to-antibody ratio during conjugation. |
| Low antigen expression | Use a brighter fluorochrome if the target is known to be low in abundance. | |
| Inefficient excitation/emission settings | Ensure the flow cytometer's laser and filter set are appropriate for Atto 465 (Ex: ~453 nm, Em: ~506 nm). | |
| High Background Staining | High DOL leading to aggregation | Reduce the dye-to-antibody ratio during conjugation. |
| Non-specific antibody binding | Include an Fc receptor blocking step; titrate the antibody to the optimal concentration. | |
| Insufficient washing | Increase the number of wash steps after staining. | |
| Spectral Overlap Issues | Emission of Atto 465 spilling into adjacent channels | Perform proper compensation using single-stained controls for Atto 465 and all other fluorochromes in the panel. |
Conclusion
This compound is a robust and versatile fluorescent dye for labeling antibodies for use in flow cytometry. Its favorable spectral properties and high photostability make it a suitable choice for both single and multicolor applications. The detailed protocols provided in this application note offer a comprehensive guide for researchers to successfully conjugate their antibodies with Atto 465 and utilize them for the analysis of cell surface and intracellular markers, enabling detailed investigation of cellular processes such as T-cell activation. Careful optimization of labeling and staining procedures, along with proper experimental controls, will ensure high-quality and reproducible flow cytometry data.
References
Application Note: A Precise Method for Calculating the Degree of Labeling for Atto 465
Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation and fluorescence-based assays.
Introduction
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical parameter in bioconjugation.[1][2] It defines the average number of dye molecules covalently attached to a single protein or biomolecule.[3] Accurately determining the DOL is essential for ensuring the reproducibility and reliability of experiments, as it directly impacts the fluorescence intensity of the conjugate.[1][2] While a higher DOL can increase signal, excessive labeling may lead to fluorescence self-quenching or compromise the biological activity of the protein. For antibodies, an optimal DOL typically ranges from 2 to 10. This document provides a detailed protocol for labeling proteins with Atto 465 NHS ester and calculating the final DOL.
Principle of DOL Calculation
The calculation of the DOL is based on the Beer-Lambert law, which states that absorbance is proportional to the concentration of a substance. By measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths, it is possible to determine the concentrations of both the protein and the dye.
-
Absorbance at λmax: The concentration of the Atto 465 dye is determined by measuring the absorbance at its maximum absorption wavelength (λmax).
-
Absorbance at 280 nm: The concentration of the protein is typically determined by measuring the absorbance at 280 nm, which is characteristic of aromatic amino acids like tryptophan and tyrosine.
-
Correction Factor (CF280): Since fluorescent dyes also absorb light at 280 nm, a correction factor is necessary to subtract the dye's contribution to the absorbance at this wavelength. This ensures an accurate measurement of the protein concentration.
Once the molar concentrations of both the dye and the protein are known, the DOL is calculated as their molar ratio.
Required Parameters for Calculation
Accurate DOL determination requires precise values for the extinction coefficients and molecular weights of both the protein and the dye. The table below summarizes the necessary parameters for Atto 465 and a representative Immunoglobulin G (IgG) antibody.
| Parameter | Atto 465 | IgG (typical) |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | 210,000 M⁻¹cm⁻¹ |
| Maximum Absorption (λmax) | 453 nm | 280 nm |
| Correction Factor (CF₂₈₀) | 0.48 | N/A |
| Molecular Weight (MW) | 493 g/mol (for NHS ester) | ~150,000 g/mol |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the covalent labeling of a protein (e.g., IgG) with this compound. The NHS ester reacts with primary amine groups on the protein, such as the ε-amino groups of lysine residues, to form a stable amide bond.
Materials:
-
Protein solution (e.g., IgG) at 2-5 mg/mL.
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
This compound.
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Gel filtration column (e.g., Sephadex G-25).
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
Procedure:
-
Protein Preparation: If the protein buffer contains amines (e.g., Tris or glycine), dialyze the protein against 10-20 mM PBS. Adjust the final buffer to pH 8.3 by adding 0.1 volumes of 1 M sodium bicarbonate buffer. The final protein concentration should ideally be at least 2 mg/mL to ensure efficient labeling.
-
Dye Preparation: Immediately before use, prepare a stock solution of this compound by dissolving it in anhydrous DMSO or DMF to a concentration of 2 mg/mL.
-
Labeling Reaction: While gently stirring, add a calculated amount of the this compound solution to the protein solution. A 2-fold molar excess of the dye over the protein is a common starting point for achieving a suitable DOL.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring.
Protocol 2: Purification of the Labeled Conjugate
It is crucial to remove any unreacted, free dye from the conjugate solution before spectrophotometric analysis. Gel permeation chromatography is a highly effective method for this separation.
Procedure:
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH ~7.2). The column bed volume should be at least 10 times the volume of the reaction mixture.
-
Sample Loading: Apply the reaction mixture from Protocol 1 directly to the top of the equilibrated column.
-
Elution: Elute the sample with PBS. The labeled protein is larger and will elute first as a colored band. The smaller, unreacted dye molecules will be retained by the column and elute later in a separate colored band.
-
Collection: Collect the first fluorescent band, which contains the purified Atto 465-protein conjugate.
Protocol 3: Spectrophotometric Measurement and DOL Calculation
Procedure:
-
Absorbance Measurement: Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of Atto 465, which is 453 nm (Aₘₐₓ). If the absorbance reading is above 2.0, dilute the sample with PBS and re-measure, keeping track of the dilution factor.
-
DOL Calculation: Use the following formulas to calculate the DOL:
-
Step A: Calculate the molar concentration of the dye.
(Where ε_dye is the molar extinction coefficient of Atto 465: 75,000 M⁻¹cm⁻¹ and the path length is typically 1 cm)
-
Step B: Calculate the corrected absorbance of the protein.
(Where CF₂₈₀ for Atto 465 is 0.48)
-
Step C: Calculate the molar concentration of the protein.
(Where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)
-
Step D: Calculate the Degree of Labeling.
A simplified, combined formula is:
-
Workflow Visualization
The following diagram illustrates the complete workflow from the initial labeling of the protein to the final calculation of the Degree of Labeling.
Caption: Workflow for Atto 465 Labeling and DOL Calculation.
References
Application Notes and Protocols for the Purification of Atto 465 Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atto 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift, making it a valuable tool for labeling proteins in various life science applications.[1][2][3] The most common method for labeling proteins with Atto 465 involves the use of an N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with primary amino groups on the protein, such as the ε-amino groups of lysine residues, to form a stable amide bond.[2][4] Following the labeling reaction, a critical purification step is required to remove any unconjugated or free dye. The presence of free dye can lead to inaccurate quantification of the degree of labeling, high background fluorescence, and potential artifacts in downstream applications. This document provides detailed protocols for the labeling of proteins with Atto 465 NHS ester and the subsequent purification of the labeled conjugate.
Quantitative Data Summary
The following tables summarize the key quantitative data for Atto 465 and recommended parameters for protein labeling.
Table 1: Spectroscopic and Physicochemical Properties of Atto 465
| Property | Value | Reference |
| Excitation Maximum (λabs) | 453 nm | |
| Emission Maximum (λfl) | 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.48 | |
| Molecular Weight (NHS-ester) | 493 g/mol | |
| Solubility | Polar solvents (DMF, DMSO) |
Table 2: Recommended Reaction Parameters for this compound Protein Labeling
| Parameter | Recommended Value/Condition | Notes |
| Protein Concentration | ≥ 2 mg/mL | Lower concentrations can decrease labeling efficiency. |
| Buffer Composition | Amine-free (e.g., PBS, bicarbonate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the dye. |
| Reaction pH | 8.0 - 9.0 (optimal 8.3) | This pH ensures that the primary amino groups on the protein are largely unprotonated and reactive. |
| Molar Excess of Dye | 2 to 10-fold | The optimal ratio varies between proteins and should be determined empirically. A 2-fold molar excess is a good starting point for antibodies. |
| Reaction Time | 30 - 60 minutes | Incubation at room temperature is generally sufficient. |
| Quenching Agent (Optional) | 50-100 mM Tris or glycine | To stop the reaction by consuming unreacted NHS ester. |
Experimental Protocols
Protein Preparation
It is critical to ensure the protein solution is free of any amine-containing substances before starting the labeling reaction.
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline (PBS), pH 7.2-7.4. This can be achieved through:
-
Dialysis: Dialyze the protein solution against the desired amine-free buffer overnight at 4°C with at least two buffer changes.
-
Desalting Column/Spin Column: Use a desalting column (e.g., Sephadex G-25) or a spin column with an appropriate molecular weight cut-off (MWCO) to rapidly exchange the buffer according to the manufacturer's instructions.
-
-
Concentration Adjustment: Adjust the protein concentration to at least 2 mg/mL in the labeling buffer.
This compound Stock Solution Preparation
Due to the moisture sensitivity of NHS esters, the dye stock solution should be prepared immediately before use.
-
Solvent: Dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a stock solution of 1-10 mg/mL. For example, dissolve 1 mg of this compound in 100-1000 µL of solvent.
Protein Labeling Reaction
The following protocol is a general guideline. The optimal dye-to-protein molar ratio may need to be determined empirically.
-
Calculate Dye Amount: Determine the volume of the this compound stock solution needed to achieve the desired molar excess. For a starting point, a 2-fold molar excess is often suitable for antibodies.
-
Add Dye to Protein: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.
-
Incubate: Incubate the reaction mixture at room temperature for 30 to 60 minutes, protected from light.
-
Quench Reaction (Optional): To stop the labeling reaction, a quenching agent such as Tris or glycine can be added to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
Purification of the Labeled Protein
Purification is essential to remove unconjugated Atto 465 dye. Gel permeation chromatography is the most recommended method.
Method 1: Gel Permeation Chromatography (GPC)
-
Column Selection: Use a Sephadex G-25 or equivalent gel filtration column. A column with a diameter of at least 1 cm and a length of 12-20 cm is recommended.
-
Equilibration: Equilibrate the column with an appropriate buffer, such as PBS (pH 7.2).
-
Sample Loading: Carefully load the labeling reaction mixture onto the top of the column.
-
Elution: Elute the sample with the equilibration buffer. The labeled protein will typically elute as the first colored band, while the smaller, unconjugated dye molecules will elute later as a second colored band.
-
Fraction Collection: Collect the fractions containing the purified labeled protein.
Method 2: Dialysis
-
Prepare Dialysis Tubing: Use dialysis tubing or a cassette with an appropriate MWCO (e.g., 10-14 kDa).
-
Load Sample: Transfer the labeling reaction mixture into the dialysis tubing/cassette.
-
Dialyze: Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C. Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the free dye.
Method 3: Spin Columns
Commercially available spin columns designed for dye removal can also be used for rapid purification. Follow the manufacturer's protocol for sample loading, centrifugation, and collection of the purified labeled protein.
Characterization of Labeled Protein
After purification, it is important to determine the protein concentration and the degree of labeling (DOL).
Spectrophotometric Measurement
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 453 nm (A₄₅₃) using a spectrophotometer.
Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Protein Concentration (M): Protein Concentration (M) = [A₂₈₀ - (A₄₅₃ × CF₂₈₀)] / ε_protein Where:
-
A₂₈₀ = Absorbance at 280 nm
-
A₄₅₃ = Absorbance at 453 nm
-
CF₂₈₀ = Correction factor for Atto 465 at 280 nm (0.48)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
-
Dye Concentration (M): Dye Concentration (M) = A₄₅₃ / ε_dye Where:
-
A₄₅₃ = Absorbance at 453 nm
-
ε_dye = Molar extinction coefficient of Atto 465 at 453 nm (75,000 M⁻¹cm⁻¹)
-
-
Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Caption: Workflow for Labeling and Purification of Atto 465 Labeled Proteins.
Caption: Common Methods for the Purification of Labeled Proteins.
References
Troubleshooting & Optimization
Technical Support Center: Atto 465 NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Atto 465 NHS ester, with a primary focus on preventing its hydrolysis to ensure successful bioconjugation.
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with this compound.
Issue 1: Low or No Fluorescent Labeling
-
Question: I have performed my labeling reaction, but I see very low or no fluorescence in my purified conjugate. What could be the problem?
-
Answer: This is a common issue and is often attributed to the hydrolysis of the this compound before it can react with your target molecule. Once hydrolyzed, the ester is no longer reactive towards primary amines.[1][2]
-
Immediate Checks:
-
pH of Reaction Buffer: Verify that the pH of your reaction buffer is within the optimal range of 8.0-9.0.[3][4][5] A pH of 8.3 is often recommended as a good compromise between amine reactivity and the rate of hydrolysis.
-
Buffer Composition: Ensure your buffer does not contain primary amines, such as Tris or glycine. These will compete with your target molecule for the NHS ester. Recommended buffers include phosphate, bicarbonate, or borate buffers.
-
Freshness of this compound Solution: The this compound solution in DMSO or DMF should be prepared immediately before use. Stock solutions in these solvents are not stable over long periods, as they can absorb moisture, leading to hydrolysis.
-
-
-
Troubleshooting Decision Tree:
Caption: Troubleshooting low labeling efficiency.
Issue 2: Inconsistent Labeling Results
-
Question: My labeling efficiency varies significantly between experiments, even when I follow the same protocol. Why is this happening?
-
Answer: Inconsistent results are often due to subtle variations in reagent handling and reaction setup that can significantly impact the extent of this compound hydrolysis.
-
Key Factors to Standardize:
-
This compound Storage: The solid ester must be stored at -20°C, protected from moisture and light. It is crucial to allow the vial to warm to room temperature before opening to prevent condensation.
-
Solvent Quality: Use anhydrous (dry) and amine-free DMSO or DMF to dissolve the NHS ester. The quality of the solvent is critical, as even trace amounts of water can cause hydrolysis.
-
Reaction Time: While a reaction time of 30-60 minutes at room temperature is generally recommended, this can be optimized. For some proteins, the reaction may be complete in a shorter time frame. Longer reaction times can lead to increased hydrolysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: this compound hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group reacts with water. This reaction cleaves the ester, resulting in a non-reactive carboxylic acid form of the Atto 465 dye and free NHS. This hydrolyzed dye is incapable of reacting with primary amines on your target molecule, thus preventing labeling.
Q2: What is the optimal pH for minimizing hydrolysis while ensuring efficient labeling?
A2: The optimal pH range for labeling with NHS esters is between 8.0 and 9.0. Below this range, the primary amines on the target molecule are protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly. A pH of 8.3 is often recommended as an ideal balance for efficient conjugation.
Q3: Can I prepare a stock solution of this compound in DMSO and store it?
A3: While it is possible to store stock solutions in anhydrous DMSO at -20°C for a short period, it is strongly recommended to prepare the solution immediately before each use. DMSO is hygroscopic and will absorb moisture from the air over time, which will lead to the hydrolysis of the NHS ester.
Q4: My protein is in a Tris buffer. What should I do?
A4: Tris buffer contains primary amines and will interfere with the labeling reaction. You must perform a buffer exchange to remove the Tris buffer before starting the conjugation. This can be achieved through methods like dialysis or gel filtration.
Q5: How can I remove the unreacted, hydrolyzed Atto 465 dye after the reaction?
A5: The unreacted (hydrolyzed) dye can be separated from the labeled protein using gel permeation chromatography (e.g., Sephadex G-25). The labeled protein will typically elute first, followed by the smaller, unbound dye molecules.
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the impact of pH on the half-life of a typical NHS ester in aqueous solution.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
| > 9.0 | Room Temperature | Very rapid |
| (Data adapted from literature on general NHS ester stability) |
Experimental Protocols
Protocol: Labeling an Antibody with this compound
This protocol provides a general guideline for labeling an antibody. The optimal conditions may need to be determined empirically for your specific antibody.
1. Preparation of Reagents:
-
Antibody Solution:
-
If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Adjust the antibody concentration to 2 mg/mL in the labeling buffer.
-
-
This compound Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Immediately before starting the reaction, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.
-
2. Labeling Reaction:
-
Add a 2-fold molar excess of the reactive this compound solution to the antibody solution. The optimal molar ratio may vary and should be optimized for your specific application.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring. Protect the reaction from light.
3. Purification of the Labeled Antibody:
-
Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume at least 10 times the volume of your reaction mixture.
-
Equilibrate the column with a suitable storage buffer, such as PBS at pH 7.2-7.4.
-
Apply the reaction mixture to the column.
-
Elute the conjugate with the storage buffer. The first colored, fluorescent band to elute is the labeled antibody. A second, slower-moving band corresponds to the free, hydrolyzed dye.
-
Collect the fractions containing the labeled antibody.
4. Storage of the Conjugate:
-
Store the purified conjugate under the same conditions as the unlabeled antibody. For long-term storage, it is recommended to add a preservative like sodium azide (final concentration 2 mM), aliquot, and store at -20°C. Protect from light.
Visualizations
Caption: Competing reactions in this compound labeling.
Caption: Experimental workflow for antibody labeling.
References
Atto 465 NHS ester photobleaching issues and prevention
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing photobleaching issues associated with Atto 465 NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent dye belonging to the rhodamine family, designed for labeling biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on proteins, antibodies, and other molecules to form a stable covalent bond.[2] Key features include strong absorption, high fluorescence quantum yield, and good thermal and photochemical stability, making it well-suited for sensitive applications like single-molecule detection and high-resolution microscopy.[1][3][4]
Q2: What is photobleaching and why is it a concern for Atto 465?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of its ability to fluoresce. While Atto 465 is known for its high photostability, all fluorophores, including Atto 465, are susceptible to photobleaching, especially under intense or prolonged illumination. This can lead to a diminished signal during an experiment, affecting the quality and quantitative accuracy of the data.
Q3: What are the key factors that influence the photobleaching of Atto 465?
A3: Several factors can accelerate the photobleaching of Atto 465:
-
Illumination Intensity: Higher intensity light sources (e.g., lasers) increase the rate of photobleaching.
-
Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.
-
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.
-
Mounting Medium: The chemical environment of the dye, largely determined by the mounting medium, can significantly impact its photostability.
-
Local Environment: The specific microenvironment around the dye molecule on the labeled biomolecule can also play a role.
Q4: How does the photostability of Atto 465 compare to other dyes?
A4: A study comparing a derivative of Atto 465, named Atto 465-p, with the original Atto 465 and another common nuclear dye, YoPro-1, showed that Atto 465-p has greater photostability than both Atto 465 (in its carboxylic acid form) and YoPro-1 under continuous irradiation with a 486 nm laser.
Troubleshooting Guide: Atto 465 Photobleaching Issues
This guide addresses common photobleaching problems encountered during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during image acquisition. | High illumination intensity. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged exposure to excitation light. | Minimize the exposure time for each image and keep the shutter closed when not actively acquiring data. | |
| Oxygen-mediated photodamage. | For fixed samples, use a mounting medium containing an antifade reagent or an oxygen scavenging system (e.g., glucose oxidase and catalase). | |
| Inconsistent fluorescence intensity between samples. | Variability in mounting media. | Ensure that all samples are mounted using the same type and batch of mounting medium. Prepare fresh antifade solutions if necessary. |
| Different levels of labeling (Degree of Labeling - DOL). | Characterize the DOL for each batch of labeled conjugate to ensure consistency. Over-labeling can sometimes lead to quenching, which can be mistaken for photobleaching. | |
| No or very weak initial signal. | Hydrolysis of the NHS ester. | Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before the labeling reaction. |
| Incorrect pH for labeling. | The labeling reaction with NHS esters is optimal at a pH of 8.0-9.0. Ensure your reaction buffer is within this range. | |
| Presence of amine-containing buffers. | Buffers such as Tris contain primary amines that will compete with your target molecule for reaction with the NHS ester. Use an amine-free buffer like PBS. |
Data Presentation
Table 1: Optical and Photophysical Properties of Atto 465
| Property | Value | Reference |
| Absorption Maximum (λabs) | 453 nm | |
| Extinction Coefficient (εmax) | 7.5 x 104 M-1cm-1 | |
| Emission Maximum (λfl) | 508 nm | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
Objective: To covalently label a protein with this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any amine-containing substances.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
-
Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling (DOL). A common starting point is a 5- to 10-fold molar excess of the dye.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
Characterization: Determine the protein concentration and the DOL by measuring the absorbance at 280 nm and ~453 nm.
Protocol 2: Assessing the Photostability of Atto 465-labeled Samples
Objective: To quantify the rate of photobleaching of an Atto 465-labeled sample.
Materials:
-
Atto 465-labeled sample mounted on a microscope slide
-
Fluorescence microscope with a suitable filter set for Atto 465 and a camera
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare your Atto 465-labeled sample as you would for your experiment, including the use of a mounting medium.
-
Image Acquisition Setup: Place the slide on the microscope and locate a region of interest. Set the illumination intensity and exposure time to the values you intend to use in your experiment.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the region of interest. For example, capture an image every 10 seconds for 5-10 minutes. It is crucial to keep the illumination conditions constant throughout the acquisition.
-
Data Analysis:
-
Using your image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching decay of your sample under the chosen imaging conditions.
-
Visualizations
Caption: A simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: A logical workflow for troubleshooting Atto 465 photobleaching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
effect of amine-containing buffers on Atto 465 labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of amine-containing buffers in ATTO 465 labeling experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my ATTO 465 labeling efficiency low or nonexistent?
A1: One of the most common reasons for poor labeling efficiency with ATTO 465 NHS ester is the presence of primary amine-containing substances in your reaction buffer.[1][2][3] Buffers such as Tris (tris(hydroxymethyl)aminomethane), glycine, or solutions containing ammonium salts will compete with your target molecule for the reactive NHS ester of the ATTO 465 dye, significantly reducing the labeling of your protein or oligonucleotide of interest.[1][2]
Q2: What buffers are recommended for this compound labeling?
A2: For optimal labeling, it is crucial to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or sodium borate buffer. The optimal pH for the labeling reaction is between 8.0 and 9.0, with a pH of 8.3 often recommended as an effective compromise to ensure the target amine groups are sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.
Q3: My protein is in a Tris-based buffer. What should I do before labeling with ATTO 465?
A3: If your protein is in a Tris-based buffer or any other buffer containing primary amines, you must remove it before initiating the labeling reaction. This is typically achieved by dialyzing your protein solution against an appropriate amine-free buffer, such as PBS.
Q4: Can sodium azide be present in my buffer during the labeling reaction?
A4: Yes, the presence of low concentrations of sodium azide (< 3 mM) will not interfere with the labeling reaction. However, it is essential to ensure that other components of the buffer are amine-free.
Q5: How should I prepare the this compound stock solution?
A5: this compound should be dissolved in an anhydrous (dry) and amine-free polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is highly recommended to prepare this solution immediately before use, as the NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Dialyze the protein against an amine-free buffer like PBS or sodium bicarbonate buffer (pH 8.3). |
| Incorrect pH of the labeling buffer. | Ensure the pH of the reaction buffer is within the optimal range of 8.0-9.0. A pH of 8.3 is often a good starting point. | |
| Hydrolysis of this compound. | Prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before the labeling reaction. | |
| Precipitation of Protein | Protein instability at the labeling pH. | Consider performing the reaction at a slightly lower pH (e.g., 7.5-8.0) for a longer duration. It is advisable to conduct a pilot experiment to check for protein stability at the intended labeling pH. |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound and may require optimization for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze your protein into an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.
-
Ensure the protein solution is free from any substances containing primary amines.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing, add a 2 to 3-fold molar excess of the reactive dye solution to your protein solution. The volume of the dye stock should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Some protocols suggest that the reaction can be complete within 5-10 minutes.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).
-
Elute with an appropriate buffer (e.g., PBS) and collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.
-
Visualizations
Caption: A general experimental workflow for labeling proteins with this compound.
Caption: Competing reactions of this compound in the presence of amine-containing buffers.
References
Atto 465 Conjugates Technical Support Center: Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for Atto 465 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using Atto 465 conjugates?
High background fluorescence can obscure the specific signal from your target, leading to difficulties in data interpretation. The main reasons for high background include:
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Non-specific binding of the Atto 465 conjugate: The fluorescently labeled antibody or molecule may bind to cellular or tissue components other than the intended target. This can be due to hydrophobic or ionic interactions.
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Inadequate blocking: Insufficient blocking of non-specific binding sites on the sample allows the conjugate to bind randomly.[1][2]
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Inappropriate conjugate concentration: Using too high a concentration of the Atto 465 conjugate increases the likelihood of non-specific binding.[1][3]
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Suboptimal washing steps: Inadequate or insufficiently stringent washing may not effectively remove unbound or weakly bound conjugates.[4]
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Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise, especially in the blue and green channels.
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Issues with the conjugate itself: The presence of unbound Atto 465 dye or aggregates of the conjugate can lead to diffuse or punctate background staining.
Q2: My signal with the Atto 465 conjugate is weak or absent. What are the possible reasons?
A weak or absent signal can be frustrating. Here are some common causes:
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Low target expression: The target protein or molecule may be present at very low levels in your sample.
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Suboptimal primary antibody: The primary antibody may have low affinity for the target or may not be suitable for the application.
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Incorrect conjugate concentration: Using a concentration of the Atto 465 conjugate that is too low will result in a weak signal.
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Photobleaching: Atto 465, while relatively photostable, can still photobleach with excessive exposure to excitation light.
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Incorrect filter sets: Using mismatched excitation and emission filters for Atto 465 will lead to inefficient signal detection.
-
Issues with sample preparation: Fixation and permeabilization steps can sometimes mask the epitope, preventing antibody binding.
Q3: Can Atto 465 be used for multiplex immunofluorescence?
Yes, Atto 465 is suitable for multiplex immunofluorescence (mIF). Its spectral properties, with an excitation maximum around 453 nm and an emission maximum around 506 nm, allow it to be used in combination with other fluorophores. A derivative, Atto 465-p, has been successfully used as a nuclear stain, freeing up the 405 nm channel for another target.
Troubleshooting Guides
Issue 1: High Background Staining
If you are experiencing high background, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high background staining.
Issue 2: Weak or No Signal
If you are struggling with a weak or absent signal, consider the following steps:
Caption: Troubleshooting workflow for weak or no signal.
Quantitative Data
The optical properties of Atto 465 are crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 453 nm | |
| Extinction Coefficient (εmax) | 7.5 x 10^4 M-1 cm-1 | |
| Fluorescence Maximum (λfl) | 506 nm | |
| Fluorescence Quantum Yield (ηfl) | 70% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Stokes Shift | 55 nm |
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration for Immunofluorescence
This protocol describes how to perform a titration of your primary and Atto 465-conjugated secondary antibodies to find the optimal concentrations that maximize signal-to-noise.
Materials:
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Your fixed and permeabilized cells or tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% BSA or normal serum in PBS)
-
Primary antibody
-
Atto 465-conjugated secondary antibody
-
Mounting medium with an anti-fade reagent
Procedure:
-
Prepare a dilution series of your primary antibody: Start with the manufacturer's recommended concentration and prepare a series of 2-fold dilutions (e.g., 1:100, 1:200, 1:400, 1:800).
-
Prepare a dilution series of your Atto 465-conjugated secondary antibody: Similarly, prepare a dilution series (e.g., 1:250, 1:500, 1:1000, 1:2000).
-
Block your samples: Incubate your slides in blocking buffer for at least 1 hour at room temperature to reduce non-specific binding.
-
Incubate with primary antibody: Apply the different dilutions of the primary antibody to separate slides. Include a "no primary" control. Incubate according to the manufacturer's instructions (e.g., 1 hour at room temperature or overnight at 4°C).
-
Wash: Wash the slides three times for 5 minutes each with PBS containing 0.1% Tween 20 to remove unbound primary antibody.
-
Incubate with Atto 465-conjugated secondary antibody: Apply the different dilutions of the secondary antibody to the slides.
-
Wash: Repeat the washing step as in step 5.
-
Mount: Mount the coverslips using an anti-fade mounting medium.
-
Image: Acquire images using a fluorescence microscope with appropriate filters for Atto 465. Use consistent imaging settings for all slides.
-
Analyze: Compare the signal intensity and background levels across the different antibody concentrations to determine the optimal combination.
Protocol 2: Reducing Autofluorescence
This protocol provides steps to minimize the impact of endogenous autofluorescence in your samples.
Materials:
-
Fixed and stained samples
-
Autofluorescence quenching reagent (commercial or prepared, e.g., Sodium Borohydride solution)
-
PBS
Procedure:
-
Include an unstained control: Always prepare a slide with your sample that has not been treated with any fluorescent labels. This will allow you to assess the level of natural autofluorescence.
-
Choose the right fluorophore: If autofluorescence is high in the green spectrum, consider using red-shifted dyes instead of Atto 465 for your target of interest if possible.
-
Use a quenching agent: After staining with your Atto 465 conjugate and before mounting, you can treat your samples with an autofluorescence quenching agent. Follow the manufacturer's instructions for commercial products.
-
Spectral unmixing: If your imaging system supports it, you can use spectral unmixing to computationally separate the specific Atto 465 signal from the autofluorescence spectrum.
Caption: General immunofluorescence workflow with Atto 465 conjugates.
References
- 1. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. biotium.com [biotium.com]
- 4. youtube.com [youtube.com]
Atto 465 NHS ester stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of ATTO 465 NHS ester. Find answers to frequently asked questions and troubleshoot common issues to ensure successful labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
This compound is soluble in polar organic solvents. For optimal stability and reactivity, it is highly recommended to dissolve the ester in anhydrous, amine-free dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1][2][3] It is crucial to use high-quality, dry solvents, as the presence of water will lead to hydrolysis of the NHS ester.[1][2]
Q2: How should I store the solid this compound and its solutions?
-
Solid Form: Upon receipt, the solid this compound should be stored at -20°C, protected from moisture and light. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation. When stored correctly, the solid product is stable for at least three years.
-
In-Solvent: Stock solutions of this compound in anhydrous DMF or DMSO should be prepared fresh immediately before use for best results. While stock solutions in high-quality anhydrous solvents can be stored for some time at -20°C, their stability may be limited. It is important to protect these solutions from light and moisture. Aqueous solutions of the NHS ester are not stable and must be used immediately.
Q3: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimidyl ester reacts with water, breaking it down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because the hydrolyzed dye can no longer react with the primary amine on your target molecule, leading to a reduction in labeling efficiency.
Q4: What factors influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH and temperature.
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis increases significantly.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
Q5: What is the optimal pH for labeling reactions with this compound?
The optimal pH for labeling reactions with NHS esters is a compromise between the reactivity of the target amine groups and the stability of the ester. A pH range of 8.0 to 9.0 is generally recommended for efficient labeling. A pH of 8.3 is often cited as a good balance, providing a high concentration of reactive, unprotonated primary amines while keeping the rate of hydrolysis manageable.
Troubleshooting Guide
Issue: Low or No Labeling Efficiency
Possible Cause 1: Hydrolysis of this compound
-
Q: My labeling reaction is not working. Could the this compound have gone bad?
-
A: This is a common issue and is often due to the hydrolysis of the NHS ester. Ensure that the solid dye was stored correctly at -20°C and protected from moisture. Before use, always allow the vial to warm to room temperature before opening to prevent condensation. Use only anhydrous, amine-free DMF or DMSO to prepare your stock solution, and it is best to prepare it immediately before you start the labeling reaction.
-
Possible Cause 2: Incorrect Buffer Composition
-
Q: I am seeing very little to no labeling of my protein. What could be wrong with my buffer?
-
A: The presence of primary amines in your buffer will compete with your target molecule for the this compound. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines and should be avoided. Ensure your protein solution is in an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate. If your protein was in an amine-containing buffer, it should be dialyzed against an appropriate amine-free buffer before labeling.
-
Possible Cause 3: Suboptimal pH of the Reaction
-
Q: My labeling efficiency is lower than expected. Could the pH be the problem?
-
A: Yes, the pH is critical. If the pH is too low (below 8.0), the primary amines on your protein will be protonated and therefore unreactive towards the NHS ester. If the pH is too high (above 9.0), the hydrolysis of the this compound will be very rapid, inactivating the dye before it can react with your protein. The recommended pH range for optimal labeling is 8.0-9.0, with pH 8.3 being a good starting point.
-
Data and Protocols
Stability of NHS Esters in Aqueous Solution
The stability of NHS esters is highly dependent on the pH of the aqueous environment. The following table provides the half-life of a typical NHS ester at different pH values. While this data is not specific to ATTO 465, it serves as a general guideline.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 25°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| > 8.5 | Ambient | Very rapid hydrolysis |
| (Data is for general NHS esters and may vary for ATTO 465) |
Recommended Solvents and Storage
| Condition | Recommendation |
| Dissolving | Use anhydrous, amine-free Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO). |
| Solid Storage | Store at -20°C, protected from light and moisture. Equilibrate to room temperature before opening. |
| Solution Storage | Prepare fresh immediately before use. Short-term storage of stock solutions in anhydrous DMF or DMSO at -20°C may be possible but is not ideal. |
Experimental Workflow and Chemical Reactions
The following diagrams illustrate the key chemical reactions and a typical experimental workflow for protein labeling with this compound.
Caption: Competing reactions of this compound.
Caption: Experimental workflow for protein labeling.
Detailed Experimental Protocol: Protein Labeling
This protocol provides a general procedure for labeling proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically.
Materials:
-
Protein to be labeled
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous, amine-free DMF or DMSO
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS before labeling.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring, add the calculated amount of the dye stock solution to the protein solution. A molar excess of the dye is typically used.
-
Incubate the reaction at room temperature for 1 to 4 hours, protected from light. Some protocols suggest incubation overnight on ice.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts of hydrolysis using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
The first colored band to elute is typically the labeled protein conjugate.
-
-
Storage of the Conjugate:
-
Store the purified labeled protein under conditions appropriate for the unlabeled protein. For long-term storage, it is recommended to add a preservative like sodium azide, aliquot the conjugate, and store at -20°C or -80°C. Protect from light.
-
References
Technical Support Center: Removing Unconjugated Atto 465 Dye
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing unconjugated Atto 465 dye from labeled biomolecules. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is Atto 465 dye and what are its key properties?
Atto 465 is a fluorescent label derived from acriflavine.[1][2][3] It is characterized by strong absorption and fluorescence, a large Stokes shift, and good water solubility.[1][2] The dye is soluble in polar solvents like DMF and DMSO. It is commonly available with NHS-ester or maleimide reactive groups for labeling primary amines and sulfhydryl groups on biomolecules, respectively.
Q2: Why is it crucial to remove unconjugated Atto 465 dye?
Residual unconjugated dye can lead to high background fluorescence, which can interfere with downstream applications and result in inaccurate data. It can also affect the accurate determination of the degree of labeling (DOL).
Q3: What are the common methods for removing free Atto 465 dye?
The most common methods for removing unconjugated Atto 465 dye are size-exclusion chromatography (SEC), dialysis, and spin columns. The choice of method depends on factors like sample volume, protein size, and the required purity.
Q4: Can protein aggregation occur after labeling with Atto 465?
Yes, protein aggregation is a potential issue after fluorescent dye labeling. This can be caused by factors such as increased hydrophobicity of the conjugate, high labeling stoichiometry, or suboptimal buffer conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of unconjugated Atto 465 dye.
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unconjugated dye. | - Optimize your chosen purification method (e.g., use a longer SEC column, increase dialysis time, or use a fresh spin column).- Consider a secondary purification step if high purity is required. |
| Non-specific binding of the labeled protein. | - Ensure proper blocking steps in your downstream application.- Optimize the concentration of your labeled protein. | |
| Low Protein Recovery | Protein precipitation or aggregation. | - Refer to the "Protein Aggregation After Labeling" section below for mitigation strategies.- Ensure the chosen purification method is suitable for your protein's size and properties. |
| Non-specific binding to the purification matrix. | - Pre-equilibrate the column or membrane thoroughly with a suitable buffer.- Consider using a different type of purification matrix. | |
| Low Labeling Efficiency | Suboptimal reaction pH. | - For NHS-ester labeling, maintain a pH between 8.0 and 9.0. |
| Presence of primary amines in the buffer (e.g., Tris). | - Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer before labeling. | |
| Hydrolyzed NHS-ester dye. | - Prepare the dye solution immediately before use in an anhydrous solvent like DMSO or DMF. | |
| Protein Aggregation After Labeling | Increased hydrophobicity from the dye. | - Optimize the dye-to-protein ratio to avoid over-labeling. |
| Suboptimal buffer conditions. | - Screen different storage buffers for pH and ionic strength.- Add stabilizing agents like glycerol (5-20%) or arginine (50-100 mM). | |
| High protein concentration. | - Perform labeling and purification at a lower protein concentration if possible. |
Comparison of Dye Removal Methods
The following table provides a general comparison of the most common methods for removing unconjugated Atto 465 dye. Actual performance may vary depending on the specific protein and experimental conditions.
| Parameter | Size-Exclusion Chromatography (SEC) | Dialysis | Spin Columns |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane. | Centrifugation-based size exclusion. |
| Dye Removal Efficiency | High to Very High | High | Moderate to High |
| Protein Recovery | >90% | >90% | >85% |
| Processing Time | 15-30 minutes | 4 hours to overnight | <15 minutes |
| Sample Dilution | Moderate | Significant | Minimal |
| Scalability | High | High | Low to Moderate |
| Ease of Use | Moderate | Easy | Very Easy |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
This method is recommended for most applications due to its efficiency and speed.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Labeled protein solution
Procedure:
-
Equilibrate the SEC column with at least 3-5 column volumes of equilibration buffer.
-
Carefully load the labeled protein solution onto the top of the column bed.
-
Begin eluting with the equilibration buffer.
-
The labeled protein will elute first as a colored band. The smaller, unconjugated dye will elute later.
-
Collect the fractions containing the purified labeled protein.
Protocol 2: Dialysis
Dialysis is a simple but time-consuming method suitable for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10-20 kDa)
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the labeled protein solution into the dialysis tubing/cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer every 2-4 hours for the first 8 hours, then leave to dialyze overnight.
Protocol 3: Spin Columns
Spin columns are ideal for rapid cleanup of small sample volumes.
Materials:
-
Commercially available spin column for dye removal
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the spin column according to the manufacturer's protocol (this usually involves removing the storage buffer by centrifugation).
-
Place the column in a clean collection tube.
-
Load the labeled protein solution onto the center of the resin bed.
-
Centrifuge at the recommended speed and time.
-
The purified, labeled protein will be in the collection tube, while the unconjugated dye remains in the column resin.
Visualizing Experimental Workflows
Atto 465 Labeling and Purification Workflow
Caption: Workflow for labeling a protein with Atto 465 and subsequent purification.
Troubleshooting Logic for High Background Fluorescence
References
Technical Support Center: Troubleshooting Non-Specific Binding of Atto 465 Labeled Antibodies
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges with non-specific binding of Atto 465 labeled antibodies in your immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and high background with my Atto 465 labeled antibody?
High background or non-specific staining can originate from several factors, broadly categorized as issues with the antibody, the blocking procedure, the sample itself, or the experimental technique.[1][2][3]
Common Causes:
-
Antibody Concentration is Too High: Using an excessive concentration of your primary or secondary antibody is a frequent cause of non-specific binding.[1][4]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on your sample can lead to antibodies adhering to unintended targets.
-
Problems with the Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or binding non-specifically on its own.
-
Autofluorescence: Your cells or tissue may have endogenous molecules that fluoresce at similar wavelengths to Atto 465, contributing to background signal.
-
Fixation and Permeabilization Issues: The methods used for fixation and permeabilization can alter cell morphology and expose non-specific epitopes, potentially increasing background.
-
Insufficient Washing: Failure to adequately wash away unbound antibodies will result in a higher background signal.
Q2: I'm observing high background fluorescence in my negative control (secondary antibody only). What should I do?
This indicates that your secondary antibody is binding non-specifically.
Troubleshooting Steps:
-
Run a Secondary-Only Control: Always include a control sample that is incubated with only the secondary antibody to confirm this issue.
-
Change the Secondary Antibody: If staining is observed in the secondary-only control, consider using a different secondary antibody.
-
Use Pre-adsorbed Secondary Antibodies: Select secondary antibodies that have been pre-adsorbed against the species of your sample to reduce cross-reactivity.
-
Optimize Blocking: Ensure your blocking buffer is appropriate. If you are using a secondary antibody raised in goat, for example, your blocking serum should also be goat serum. Avoid using blocking agents like milk or BSA if your secondary antibody is anti-goat or anti-bovine, respectively.
Troubleshooting Guides
Guide 1: Optimizing Antibody Concentration
The most critical step to reduce non-specific binding is to determine the optimal antibody concentration through titration. The goal is to find the concentration that provides the best signal-to-noise ratio.
This protocol outlines a method for determining the optimal concentration of your Atto 465 labeled primary antibody.
-
Prepare a Dilution Series: Prepare a series of dilutions of your primary antibody in an appropriate antibody dilution buffer. A typical starting range is from 1:50 to 1:1000, but this can vary depending on the antibody's initial concentration.
-
Sample Preparation: Prepare identical samples (cells or tissue sections) for each antibody dilution.
-
Fixation, Permeabilization, and Blocking: Perform your standard protocol for fixing, permeabilizing, and blocking all samples.
-
Primary Antibody Incubation: Incubate each sample with a different dilution of the primary antibody. It's recommended to incubate overnight at 4°C.
-
Washing: Thoroughly wash all samples to remove unbound primary antibody.
-
Secondary Antibody Incubation (if applicable): If using an unlabeled primary and a labeled secondary, incubate all samples with the same concentration of your Atto 465 labeled secondary antibody.
-
Final Washes and Mounting: Wash the samples to remove unbound secondary antibody and mount them for imaging.
-
Imaging and Analysis: Image all samples using the exact same microscope settings (e.g., exposure time, gain). Analyze the images to identify the antibody dilution that provides the brightest specific staining with the lowest background fluorescence.
| Primary Antibody Dilution | Average Signal Intensity (Target) | Average Background Intensity | Signal-to-Noise Ratio (S/N) |
| 1:50 | 1500 | 500 | 3.0 |
| 1:100 | 1450 | 300 | 4.8 |
| 1:250 | 1200 | 150 | 8.0 |
| 1:500 | 800 | 100 | 8.0 |
| 1:1000 | 400 | 90 | 4.4 |
In this example, a 1:250 or 1:500 dilution would be optimal.
Guide 2: Enhancing Your Blocking Protocol
Effective blocking is crucial to prevent non-specific antibody binding.
-
Choose the Right Blocking Agent: The choice of blocking buffer can significantly impact your results. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk.
-
Use normal serum from the same species in which the secondary antibody was raised. For example, if you are using a goat anti-mouse secondary, use normal goat serum for blocking.
-
Avoid milk-based blockers when using phospho-specific antibodies, as milk contains casein, a phosphoprotein.
-
-
Optimize Blocking Time and Temperature: Increase the blocking incubation time (e.g., from 30 minutes to 1 hour or longer) at room temperature.
-
Include Detergents: Adding a mild detergent like Tween-20 to your blocking and wash buffers can help reduce non-specific interactions.
| Blocking Buffer | Average Background Intensity | Notes |
| 1% BSA in PBS | 250 | A good general-purpose blocker. |
| 5% Normal Goat Serum in PBS | 120 | Often provides lower background, especially with a goat secondary antibody. |
| 5% Non-fat Dry Milk in TBS | 350 | Can be effective, but may interfere with certain antibodies. |
| Commercial Blocking Buffer | 100 | Formulated to reduce non-specific interactions. |
Guide 3: Addressing Autofluorescence
Autofluorescence is the natural fluorescence from your sample that can obscure your specific signal.
-
Examine an Unstained Sample: Before staining, examine an unstained, fixed sample under the microscope using the same filter settings you will use for your Atto 465 labeled antibody. Any fluorescence you observe is autofluorescence.
-
Use a Quenching Agent:
-
Sodium Borohydride: This can be used to quench autofluorescence caused by aldehyde-based fixatives. After fixation and permeabilization, incubate your sample in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature.
-
Commercial Quenching Reagents: Several commercially available reagents are designed to reduce autofluorescence from various sources.
-
-
Choose the Right Fluorophore: Cellular autofluorescence is often more prominent in the blue and green regions of the spectrum. While you are using Atto 465, if autofluorescence is a major issue, consider if a red-shifted dye would be more suitable for future experiments.
Visual Workflow and Logic Diagrams
To aid in your troubleshooting process, the following diagrams illustrate key decision-making workflows.
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Logic for primary antibody concentration optimization.
References
Validation & Comparative
A Head-to-Head Comparison: Atto 465 NHS Ester vs. Alexa Fluor 488 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the ideal fluorescent probe for protein labeling is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of two popular green-emitting fluorescent dyes, Atto 465 NHS ester and Alexa Fluor 488 NHS ester, to facilitate an informed choice for your specific research needs.
This comparison delves into the key performance characteristics of each dye, including their spectroscopic properties, and provides detailed experimental protocols for protein labeling and comparative analysis.
Quantitative Performance Overview
A summary of the key photophysical and chemical properties of this compound and Alexa Fluor 488 NHS ester is presented below. These parameters are crucial in determining the brightness and suitability of the dye for various applications.
| Property | This compound | Alexa Fluor 488 NHS Ester | Reference |
| Excitation Maximum (λex) | 453 nm | 494 nm | [1][2] |
| Emission Maximum (λem) | 506 nm | 517 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ | 73,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.75 | 0.92 | |
| Molecular Weight | ~493 g/mol | ~643 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl ester | N-hydroxysuccinimidyl ester | |
| Reactivity | Primary amines | Primary amines | |
| Solubility | Good in polar organic solvents (DMF, DMSO) | Good in polar organic solvents (DMF, DMSO) and water |
In-Depth Performance Analysis
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on the data above, Alexa Fluor 488 exhibits a higher quantum yield, suggesting that protein conjugates with Alexa Fluor 488 may be brighter than those with Atto 465. However, the final brightness of the conjugate also depends on the degree of labeling and the local environment of the dye.
pH Sensitivity: Alexa Fluor 488 is known to be pH-insensitive over a broad range (pH 4-10), which is a significant advantage for experiments involving pH fluctuations. Information regarding the pH sensitivity of Atto 465 is less explicitly documented, though the labeling reaction itself is pH-dependent.
Spectral Properties: Atto 465 has a larger Stokes shift (the difference between the excitation and emission maxima) compared to Alexa Fluor 488. A larger Stokes shift can be advantageous in reducing self-quenching and improving the signal-to-noise ratio in certain applications.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results in protein labeling and subsequent analyses.
Protocol 1: Protein Labeling with NHS Esters
This protocol provides a general procedure for labeling proteins with either this compound or Alexa Fluor 488 NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound or Alexa Fluor 488 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Elution buffer (PBS, pH 7.4)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar dye-to-protein ratio of 10:1 to 20:1 is a good starting point for optimization.
-
Slowly add the dye solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with the elution buffer.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the elution buffer. The first colored fraction will contain the protein-dye conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm and at the excitation maximum of the dye (453 nm for Atto 465, 494 nm for Alexa Fluor 488).
-
Calculate the DOL using the following formula: DOL = (A_dye * ε_protein) / ((A_280 - (A_dye * CF_280)) * ε_dye) Where:
-
A_dye is the absorbance at the dye's excitation maximum.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_280 is the absorbance at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280_dye / A_dye_max).
-
ε_dye is the molar extinction coefficient of the dye.
-
-
Protocol 2: Comparative Analysis of Labeled Proteins
This protocol outlines a method to compare the performance of proteins labeled with Atto 465 and Alexa Fluor 488.
1. Brightness Comparison:
-
Prepare solutions of the Atto 465-labeled and Alexa Fluor 488-labeled proteins with the same degree of labeling and at the same molar concentration in PBS.
-
Measure the fluorescence emission spectra of both solutions using a fluorometer with the same instrument settings (excitation wavelength, slit widths).
-
Compare the integrated fluorescence intensities to determine the relative brightness.
2. Photostability Comparison:
-
Immobilize the labeled proteins on a glass slide or in a multi-well plate.
-
Image the samples using a fluorescence microscope with a high-intensity light source (e.g., a laser).
-
Acquire a time-lapse series of images under continuous illumination.
-
Measure the fluorescence intensity of the samples over time and plot the photobleaching curves. The dye that retains its fluorescence for a longer duration is more photostable.
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding complex experimental processes and biological pathways.
Conclusion
The choice between this compound and Alexa Fluor 488 NHS ester depends on the specific requirements of the experiment.
-
Alexa Fluor 488 is a well-established and robust dye with high brightness and excellent pH stability, making it a reliable choice for a wide range of applications, including fluorescence microscopy and flow cytometry.
-
Atto 465 offers a larger Stokes shift, which can be beneficial for minimizing spectral crosstalk and improving signal-to-noise in multiplexing experiments. While claims of superior photostability exist, this should be experimentally verified for the specific application.
Ultimately, for novel or demanding applications, it is recommended to perform a side-by-side comparison using the protocols outlined in this guide to determine the optimal dye for your protein of interest and experimental setup.
References
A Head-to-Head Comparison of Atto 465 NHS Ester and DyLight 488 NHS Ester Photostability for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for generating reliable and reproducible data in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. Photostability, the ability of a fluorophore to resist degradation upon exposure to excitation light, is a critical performance metric that directly impacts signal integrity and the duration of imaging experiments. This guide provides an objective comparison of the photostability and photophysical properties of two commonly used green-emitting fluorescent dyes: Atto 465 NHS ester and DyLight 488 NHS ester.
This comparison synthesizes available data to highlight the key performance characteristics of each dye, offering supporting experimental contexts and detailed methodologies for researchers to conduct their own comparative studies.
Executive Summary
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and DyLight 488 NHS ester. These parameters are crucial for understanding the brightness and temporal resolution of the fluorescent signal.
| Property | This compound | DyLight 488 NHS Ester |
| Excitation Maximum (nm) | 453 | 493 |
| Emission Maximum (nm) | 508 | 518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 75,000 | 70,000 |
| Fluorescence Quantum Yield (%) | 75[1] | Information not available |
| Fluorescence Lifetime (ns) | 5.0[1] | Information not available |
Photostability Insights
Atto 465: The Atto family of dyes is generally characterized by high thermal and photostability due to their rigid molecular structure. This rigidity minimizes non-radiative decay pathways and enhances fluorescence.[2] One study demonstrated that a derivative of Atto 465, Atto 465-p, exhibited even greater photostability than the parent Atto 465 dye, highlighting the inherent stability of the core chromophore.[3][4]
DyLight 488: The DyLight series of dyes are also engineered for improved photostability. A comparative study has shown that DyLight 488-conjugated Herceptin has a higher fluorescent lifetime and photostability than FITC-conjugated Herceptin. This makes DyLight 488 a reliable choice for imaging applications requiring prolonged or intense illumination.
Experimental Protocols
To facilitate a direct and quantitative comparison of the photostability of this compound and DyLight 488 NHS ester, the following experimental protocol for a solution-based photobleaching assay is provided.
Solution-Based Photobleaching Assay
This method allows for the determination of the intrinsic photostability of the dyes in a controlled environment.
1. Sample Preparation:
-
Prepare stock solutions of this compound and DyLight 488 NHS ester in a suitable anhydrous, amine-free solvent such as DMSO or DMF.
-
Dilute the stock solutions in an appropriate buffer (e.g., PBS, pH 7.4) to a concentration that yields an absorbance of approximately 0.1 at their respective excitation maxima in a 1 cm path-length cuvette. It is crucial to ensure that the absorbance of both solutions is closely matched at their excitation wavelengths to ensure an equal number of absorbed photons.
2. Instrumentation:
-
A fluorometer or a confocal laser scanning microscope equipped with a stable, continuous-wave laser source.
-
A sensitive detector, such as a photomultiplier tube (PMT) or a cooled CCD camera.
-
A power meter to accurately measure the laser power at the sample position.
3. Photobleaching Measurement:
-
Place the cuvette containing the dye solution into the sample holder of the instrument.
-
Set the excitation wavelength to the absorption maximum of the dye (453 nm for Atto 465 and 493 nm for DyLight 488).
-
Continuously illuminate the sample with a constant and measured laser power.
-
Record the fluorescence emission intensity over time at the emission maximum of each dye (508 nm for Atto 465 and 518 nm for DyLight 488).
-
Continue the measurement until the fluorescence intensity has decreased to approximately 10% of its initial value.
-
Repeat the experiment for the other dye under identical illumination conditions (laser power, beam diameter, and integration time).
4. Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time for each dye.
-
Fit the resulting photobleaching curve to a single or double exponential decay model to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Mandatory Visualizations
To further elucidate the experimental workflow and the underlying principles of fluorescence, the following diagrams are provided.
Caption: Workflow for comparing fluorophore photostability.
Caption: Jablonski diagram of fluorescence and photobleaching.
References
A Comparative Guide to Atto 465 and Other Cyanine Dyes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of the optimal fluorophore is paramount to achieving high-quality, reproducible data. This guide provides an objective comparison of the cyanine dye Atto 465 with other commonly used alternatives in a similar spectral range: Cy3, Alexa Fluor 488, and Dyomics 485. The comparison focuses on key performance indicators, including photophysical properties, brightness, and photostability, supported by available experimental data.
Photophysical and Photochemical Properties: A Quantitative Overview
The foundational characteristics of a fluorescent dye dictate its suitability for specific applications. The following table summarizes the key photophysical parameters for Atto 465 and its counterparts. It is important to note that these values are compiled from various manufacturer specifications and literature sources, and direct comparisons should be made with caution as experimental conditions can influence these properties.
| Property | Atto 465 | Cy3 | Alexa Fluor 488 | Dyomics 485 |
| Excitation Maximum (λex) | 453 nm[1][2][3] | ~550 nm | 495 nm | 485 nm[4] |
| Emission Maximum (λem) | 506 nm[1] | ~570 nm | 519 nm | 560 nm |
| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | 71,000 cm⁻¹M⁻¹ | 50,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.75 | ~0.15-0.3 | 0.92 | Not specified |
| Fluorescence Lifetime (τ) | 5.0 ns | ~0.1-0.3 ns | 4.1 ns | Not specified |
| Stokes Shift | 53 nm | ~20 nm | 24 nm | 75 nm |
| Brightness (ε × Φ) | 56,250 | ~22,500-45,000 | 65,320 | Not specified |
| Photostability | High | Moderate | High | Not specified |
Performance Comparison: Brightness and Photostability
Brightness , a critical factor for sensitivity in fluorescence imaging, is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield. Based on available data, Alexa Fluor 488 exhibits the highest theoretical brightness, closely followed by Atto 465. Cy3's brightness can be variable and is often lower than the other two. Data for Dyomics 485 is incomplete to make a direct comparison.
Photostability , the resistance of a dye to photodegradation upon excitation, is crucial for applications requiring prolonged or intense illumination, such as super-resolution microscopy and time-lapse imaging. Atto dyes are generally reputed for their high thermal and photostability. One study demonstrated that a derivative of Atto 465, Atto 465-p, exhibited greater photostability compared to the parent dye and another common nuclear stain, YoPro-1, under continuous laser excitation. The Alexa Fluor series of dyes are also well-known for their enhanced photostability compared to traditional cyanine dyes like Cy3.
Experimental Protocols
To ensure objective comparisons of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance parameters.
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol determines the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters)
-
Solvent (e.g., ethanol, water, PBS)
Procedure:
-
Prepare a series of five dilutions for both the sample dye and the standard dye in the same solvent.
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using the spectrofluorometer, with the same excitation wavelength.
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)
where Φ_std is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Protocol for Assessing Photostability
This protocol outlines a method for comparing the photostability of different fluorescent dyes under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Microscope slides and coverslips.
-
Mounting medium.
-
Image analysis software.
Procedure:
-
Prepare samples by immobilizing the fluorescently labeled molecules (e.g., antibodies, oligonucleotides) on a microscope slide. Ensure equivalent starting fluorescence intensity for all dyes being compared.
-
Mount the samples using a suitable mounting medium.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set and set the illumination intensity to a constant level that will be used for all samples.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) under continuous illumination.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest for each dye at each time point.
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the photostability, with slower decay rates representing higher photostability.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: Jablonski diagram illustrating the electronic state transitions of a fluorophore.
Caption: Workflow for relative fluorescence quantum yield determination.
References
A Comparative Guide to the Quantum Yield of Atto 465 and Fluorescein
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that significantly impacts experimental outcomes. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield of Atto 465, a modern fluorescent dye, and fluorescein, a long-established and widely used fluorophore. The comparison is supported by experimental data from various sources and includes a detailed protocol for quantum yield determination.
Quantitative Comparison of Quantum Yields
The following table summarizes the reported quantum yield values for Atto 465 and fluorescein under different environmental conditions. It is crucial to note that the quantum yield of fluorescein is highly sensitive to its environment, particularly the solvent and pH.
| Fluorescent Dye | Quantum Yield (Φ) | Solvent/Buffer Condition |
| Atto 465 | 0.75 | Water |
| 0.70 | PBS, pH 7.4 | |
| Fluorescein | 0.97 | Basic ethanol |
| 0.925 ± 0.015 | 0.1 N NaOH | |
| 0.79 | Neutral ethanol | |
| 0.60 | Dimethylsulfoxide |
Key Performance Insights
Atto 465 exhibits a consistently high quantum yield in aqueous environments. In contrast, fluorescein's quantum yield is highly variable and dependent on the solvent's polarity and pH. While fluorescein can achieve a very high quantum yield in basic ethanol and NaOH solutions, its performance significantly decreases in other solvents like dimethylsulfoxide. This environmental sensitivity is a critical consideration for experimental design.
Experimental Protocol: Relative Quantum Yield Determination
The following protocol outlines the methodology for determining the relative fluorescence quantum yield of a sample (e.g., Atto 465) by comparing it to a well-characterized standard with a known quantum yield (e.g., fluorescein).
1. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of the quantum yield standard (e.g., fluorescein in 0.1 N NaOH) with a known concentration. From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Sample Solution: Prepare a stock solution of the sample dye (e.g., Atto 465 in water) of a similar concentration to the standard. Prepare a series of dilutions with absorbances in the same range as the standard at the same excitation wavelength.
2. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. Ensure the absorbance values are within the linear range of the instrument.
3. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.
-
The emission spectra should be corrected for the instrument's spectral response.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
4. Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the linear regression for both plots. The plot should be linear and pass through the origin.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)^2
Where:
-
Φ_standard is the known quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively.
-
Visualizing Methodologies and Relationships
To further clarify the experimental process and the factors influencing fluorescence, the following diagrams are provided.
Caption: Experimental workflow for determining relative quantum yield.
Caption: Factors influencing the quantum yield of fluorescein.
Validating the Specificity of Atto 465 Labeled Antibodies: A Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides an objective comparison of Atto 465 labeled antibodies with other alternatives, supported by experimental data and detailed protocols for validation.
Understanding Atto 465
Atto 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and good photostability.[1][2] It has an excitation maximum at approximately 453 nm and an emission maximum at around 505 nm.[3] While these properties make it a popular choice for immunofluorescence, rigorous validation of antibody conjugates is crucial to ensure that the observed signal originates from specific antibody-antigen binding and not from non-specific interactions of the dye or the conjugated antibody.
One notable characteristic of an Atto 465 derivative is its potential to act as a nuclear stain.[4][5] This underscores the importance of validating the localization and specificity of Atto 465-labeled antibodies, especially when the target protein is not located in the nucleus.
Core Validation Experiments for Antibody Specificity
To ensure confidence in the staining patterns observed with Atto 465 labeled antibodies, a series of validation experiments are recommended. These experiments are designed to demonstrate that the antibody binds specifically to the intended target.
Key Validation Strategies:
-
Genetic Knockout/Knockdown: The gold standard for antibody validation involves using cell lines or tissues where the target gene has been knocked out (KO) or its expression knocked down (e.g., via siRNA). A specific antibody should show a significant reduction or complete loss of signal in these models compared to wild-type controls.
-
Independent Antibody Comparison: Staining patterns of the Atto 465-labeled antibody should be compared with those of a well-validated antibody that recognizes a different epitope on the same target protein. Consistent localization and signal patterns provide strong evidence for specificity.
-
Cell Lines with Varying Expression Levels: Utilize cell lines known to have high and low (or negative) expression of the target protein. The fluorescence intensity should correlate with the known expression levels.
-
Isoclonic Control: This control helps to determine if the fluorochrome itself is causing non-specific binding. Cells are incubated with the fluorescently labeled antibody in the presence of an excess of the same, unlabeled antibody. A specific signal will be diminished as the unlabeled antibody competes for binding sites.
Experimental Protocol: Validation by siRNA-mediated Knockdown
This protocol outlines a method to validate the specificity of an Atto 465-labeled antibody using siRNA to reduce the expression of the target protein.
Materials:
-
Cell line expressing the target protein
-
siRNA specific to the target protein and a non-targeting control siRNA
-
Transfection reagent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Atto 465-labeled primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
siRNA Transfection: Transfect the cells with the target-specific siRNA and a non-targeting control siRNA according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation: Incubate the cells with the Atto 465-labeled primary antibody at the predetermined optimal concentration in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using a suitable mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for Atto 465 and the nuclear counterstain.
-
Analysis: Compare the fluorescence intensity of the Atto 465 signal in the target-specific siRNA-treated cells to the non-targeting control cells. A significant reduction in signal in the knockdown cells indicates antibody specificity.
Comparison of Atto 465 with Alternative Fluorophores
Several other fluorescent dyes are available in a similar spectral range to Atto 465. The choice of fluorophore can be influenced by the specific application, instrumentation, and the expression level of the target protein.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features |
| Atto 465 | ~453 | ~505 | ~0.75 | ~75,000 | High photostability and quantum yield. |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 73,000 | Very bright and photostable, a common alternative. |
| DyLight 488 | 493 | 518 | 0.90 | 70,000 | Bright and photostable, good water solubility. |
| CF488A | 490 | 515 | 0.90 | 70,000 | Highly photostable and water-soluble. |
| iFluor 450 | 451 | 499 | N/A | N/A | Spectrally similar to Atto 465. |
Visualizing Experimental Workflows and Pathways
To further clarify the validation process and the application of validated antibodies, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where an Atto 465-labeled antibody could be used.
References
- 1. ATTO-TEC GmbH - ATTO 465 [atto-tec.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. Spectrum [Atto 465] | AAT Bioquest [aatbio.com]
- 4. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Spectral Overlap of Atto 465 with GFP and Other Fluorophores: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate fluorophores is a critical step in designing robust and reproducible fluorescence-based assays. Spectral overlap between fluorophores can lead to signal bleed-through and fluorescence resonance energy transfer (FRET), phenomena that can either be confounding artifacts or be harnessed for sophisticated experimental designs. This guide provides a detailed comparison of the spectral properties of Atto 465, a popular fluorescent label, with Green Fluorescent Protein (GFP) and other commonly used fluorophores. It includes key spectral data, a discussion on spectral overlap, and detailed experimental protocols to quantify these effects.
Spectral Properties of Atto 465 and Comparable Fluorophores
The following table summarizes the key spectral characteristics of Atto 465, various forms of Green Fluorescent Protein (GFP), and other commercially available fluorophores with similar spectral features. Understanding these properties is fundamental to predicting and managing spectral overlap in multicolor fluorescence experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Atto 465 | 453[1] | 508[1] | 75,000[1] | 0.75[1] | 55[2] |
| wtGFP | 395 / 475 | 509 | 27,000 | 0.79 | 114 / 34 |
| EGFP | 488 | 507 | 56,000 | 0.60 | 19 |
| Emerald GFP | 489 | 508 | 57,500 | 0.68 | 19 |
| iFluor 450 | 451 | 502 | 40,000 | 0.82 | 51 |
| mFluor Violet 500 | 410 | 501 | 25,000 | Not Available | 91 |
Understanding and Quantifying Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor). This can result in two key phenomena:
-
Spectral Bleed-through (Crosstalk): This is the detection of fluorescence from one fluorophore in the detection channel of another. For instance, the emission of Atto 465 might be detected in the GFP channel. This is a common challenge in multicolor imaging and flow cytometry that requires correction through a process called compensation.
-
Fluorescence Resonance Energy Transfer (FRET): This is a non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore (typically within 1-10 nm). FRET is a powerful tool for studying molecular interactions.
Below is a diagram illustrating the principle of spectral overlap and its role in FRET.
Experimental Protocols for Quantifying Spectral Overlap
Accurate quantification of spectral overlap is crucial for reliable data interpretation. Below are generalized protocols for measuring FRET using spectrofluorometry and for quantifying spectral bleed-through in multicolor flow cytometry.
FRET Analysis using Spectrofluorometry
This protocol describes how to measure FRET efficiency between a donor (e.g., Atto 465-labeled molecule) and an acceptor (e.g., GFP-fusion protein) using steady-state fluorescence spectroscopy.
1. Sample Preparation:
-
Prepare samples containing:
-
Donor-only (e.g., Atto 465-labeled protein)
-
Acceptor-only (e.g., GFP-fusion protein)
-
FRET sample (containing both donor and acceptor molecules, ideally in a complex)
-
-
Ensure all samples are in the same buffer and at comparable concentrations.
2. Instrumentation Setup:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the maximum excitation of the donor (e.g., ~453 nm for Atto 465).
-
Set the emission scan range to cover the emission spectra of both the donor and the acceptor (e.g., 470 nm to 650 nm).
3. Data Acquisition:
-
Record the emission spectrum of the donor-only sample.
-
Record the emission spectrum of the acceptor-only sample (to measure direct excitation of the acceptor at the donor's excitation wavelength).
-
Record the emission spectrum of the FRET sample.
4. Data Analysis:
-
Correct all spectra for buffer background.
-
Correct the FRET sample spectrum for direct acceptor excitation by subtracting the normalized acceptor-only spectrum.
-
FRET efficiency (E) can be calculated using the following formula:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Quantifying Spectral Bleed-through in Multicolor Flow Cytometry
This protocol outlines the steps for creating a compensation matrix to correct for spectral bleed-through in a multicolor flow cytometry experiment involving Atto 465 and GFP.
1. Sample Preparation:
-
Prepare single-color compensation controls:
-
A sample stained only with an Atto 465 conjugate.
-
A sample expressing only GFP.
-
-
Prepare an unstained control sample to determine autofluorescence.
-
Ensure the positive populations in the compensation controls are at least as bright as the populations in the experimental samples.
2. Instrumentation Setup:
-
Set up the flow cytometer with appropriate lasers and filters for Atto 465 (e.g., violet or blue laser) and GFP (e.g., blue laser).
-
Adjust detector voltages to ensure that both negative and positive populations are on scale.
3. Data Acquisition:
-
Run the unstained control to set the baseline fluorescence.
-
Run each single-color control to measure the amount of signal from that fluorophore that "bleeds" into other detectors. For example, run the Atto 465 sample and measure its signal in the GFP detector.
4. Data Analysis (Compensation):
-
Use the flow cytometry software's compensation tool.
-
The software will use the data from the single-color controls to calculate a compensation matrix.
-
This matrix is then applied to the multicolor experimental samples to subtract the bleed-through signal from each detector, ensuring that the signal in the GFP channel is solely from GFP and not from Atto 465.
By following these guidelines and utilizing the provided spectral data, researchers can make informed decisions about fluorophore selection and accurately quantify and correct for spectral overlap in their experiments, leading to more reliable and reproducible results.
References
Atto 465 in Super-Resolution Microscopy: A Comparative Guide for STORM/PALM
For researchers, scientists, and drug development professionals venturing into super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality results. This guide provides a comprehensive comparison of Atto 465's performance for Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), alongside established alternative dyes. While direct, quantitative data for Atto 465 in a STORM/PALM context is limited in published literature, this guide will evaluate its potential based on its known photophysical properties in comparison to well-characterized fluorophores.
Atto 465: An Overview
Atto 465 is a fluorescent dye derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3][4] These characteristics are desirable for many fluorescence microscopy applications. Notably, it exhibits a large Stokes shift and a high triplet quantum yield, which can be indicative of the blinking behavior essential for STORM.[1] Furthermore, a derivative, Atto 465-p, has been shown to undergo photoconversion, a property that can be exploited in PALM-like imaging. However, to date, its performance in STORM/PALM has not been extensively characterized.
Quantitative Comparison of Photophysical Properties
To assess the potential of Atto 465 for STORM/PALM, its fundamental photophysical properties are compared with those of dyes well-established in the field: Atto 488, Alexa Fluor 488, and Cy3B. The key parameters for super-resolution imaging include a high extinction coefficient, high fluorescence quantum yield, and, critically for STORM, a high photon yield per switching event, a low on-off duty cycle, and a large number of switching cycles.
| Property | Atto 465 | Atto 488 | Alexa Fluor 488 | Cy3B |
| Absorption Max (nm) | 453 | 501 | 495 | 559 |
| Emission Max (nm) | 508 | 523 | 519 | 570 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 75,000 | 90,000 | 73,000 | 130,000 |
| Fluorescence Quantum Yield | 0.75 | 0.80 | 0.92 | 0.67 |
| Photon Yield per Switching Event | Not Reported | ~1341 (in MEA/OS) | ~1193 (in MEA/OS) | ~1365 (in MEA/OS) |
| On-Off Duty Cycle | Not Reported | Low | Low | Low |
| Number of Switching Cycles | Not Reported | High | High | High |
Data for Atto 488, Alexa Fluor 488, and Cy3B are sourced from comprehensive dye comparison studies for STORM. It is important to note that blinking properties are highly dependent on the imaging buffer composition.
Experimental Protocols
Detailed experimental protocols are crucial for successful super-resolution imaging. Below are established protocols for dyes commonly used in STORM, which can serve as a starting point for evaluating Atto 465.
General dSTORM Protocol for Organic Dyes (e.g., Atto 488, Alexa Fluor 488)
This protocol is adapted from established methods for dSTORM imaging with thiol-containing imaging buffers.
1. Sample Preparation:
-
Cell Culture and Fixation: Plate cells on high-precision coverslips. Fix with 3-4% paraformaldehyde and 0.1% glutaraldehyde in PBS for 10-15 minutes.
-
Permeabilization: If labeling intracellular targets, permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.
-
Immunolabeling: Incubate with primary antibodies, followed by secondary antibodies conjugated to the desired fluorophore (e.g., Atto 488 or Alexa Fluor 488).
2. Imaging Buffer Preparation (MEA/GLOX):
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.
-
GLOX Solution: Dissolve 14 mg glucose oxidase in 200 µL of Buffer A and add 50 µL of catalase solution (17 mg/mL).
-
1 M MEA Solution: Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl.
-
Final Imaging Buffer: To 620 µL of Buffer B, add 7 µl of GLOX solution and 70 µl of 1 M MEA solution. This buffer should be prepared fresh before imaging.
3. dSTORM Imaging:
-
Mount the sample on the microscope.
-
Replace the buffer with the imaging buffer.
-
Use a high-power laser (e.g., 488 nm for Atto 488/Alexa Fluor 488) to drive the fluorophores into a dark state.
-
A lower power activation laser (e.g., 405 nm) can be used to sparsely reactivate the fluorophores.
-
Acquire a series of images (typically thousands of frames) at a high frame rate.
-
Reconstruct the super-resolution image from the localized single-molecule emission events.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of a STORM experiment is essential for understanding the interplay of its components.
The photoswitching mechanism in dSTORM relies on the reversible shelving of fluorophores into a long-lived dark state, typically a radical anion state, facilitated by a reducing agent in the imaging buffer.
Conclusion and Recommendations
Atto 465 possesses several favorable photophysical properties for fluorescence microscopy, including high brightness and photostability. Its high triplet state quantum yield suggests a propensity for blinking, which is a prerequisite for STORM. The photoconversion of its derivative, Atto 465-p, opens avenues for PALM-like applications. However, the lack of direct quantitative data on its photoswitching characteristics under typical STORM/PALM conditions makes it difficult to definitively recommend it over well-established dyes like Atto 488, Alexa Fluor 488, and Cy3B.
For researchers interested in exploring new fluorophores in the blue-green spectral range, Atto 465 presents an intriguing candidate. We recommend a direct comparison of Atto 465 with a known performer like Atto 488 using the provided dSTORM protocol. Key metrics to evaluate would be the photon yield per switching event, the on-off duty cycle, the number of localization events before photobleaching, and the resulting localization precision and image resolution. Such a study would provide valuable data to the super-resolution community and clarify the role of Atto 465 in this advanced imaging modality.
References
Atto 465: A Viable Alternative to DAPI and Hoechst for Nuclear Staining?
For researchers in cellular imaging and drug development, accurate and robust nuclear counterstaining is a cornerstone of experimental success. The go-to choices have traditionally been DAPI (4′,6-diamidino-2-phenylindole) and Hoechst dyes (33258 and 33342). However, the emergence of novel fluorophores prompts a re-evaluation of these standards. This guide provides an objective comparison of a derivative of Atto 465, namely Atto 465-pentafluoroaniline (Atto 465-p), as a compelling alternative for nuclear staining, supported by experimental data.
While the parent dye, Atto 465 NHS ester, was incidentally observed to possess nuclear staining properties, subsequent research has focused on its more photostable and effective derivative, Atto 465-p.[1][2] This guide will therefore focus on the performance of Atto 465-p against the established DAPI and Hoechst stains.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear comparison of these nuclear stains, the following table summarizes their key spectral and photophysical properties.
| Property | Atto 465 (free dye) | Atto 465-p | DAPI | Hoechst 33342 |
| Excitation Max (nm) | 453[3] | ~455[1] | ~358 (DNA-bound) | ~350 (DNA-bound) |
| Emission Max (nm) | 506[4] | ~508 | ~461 (DNA-bound) | ~461 (DNA-bound) |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 75,000 | Not Reported | ~27,000 | ~42,000 |
| Quantum Yield (Φ) | 0.75 | Not Reported | ~0.92 (DNA-bound) | Low (free), ~20-30x increase upon DNA binding |
| Photostability | Less stable than Atto 465-p | More photostable than parent Atto 465 | Moderate | Moderate |
| Cell Permeability | Not explicitly for live cells | Primarily for fixed cells | Poor in live cells | Good in live cells |
Key Advantages of Atto 465-p
The primary advantage of Atto 465-p lies in its unique spectral properties. With an excitation maximum around 455 nm, it can be excited efficiently with more commonly available laser lines (e.g., 470 nm) compared to the UV excitation required for DAPI and Hoechst. This shift away from the 405 nm channel, traditionally occupied by nuclear stains, opens up this spectral window for the detection of other targets in multiplex immunofluorescence (mIF) experiments.
Furthermore, studies have demonstrated that Atto 465-p exhibits greater photostability compared to its parent compound, Atto 465. This enhanced stability allows for longer exposure times and more robust imaging, particularly in demanding applications like confocal microscopy.
Experimental Evidence: Atto 465-p in Action
A key study demonstrated that Atto 465-p provides comparable nuclear staining to Hoechst 33342 in various mouse and human cells and tissues. Quantitative colocalization analysis revealed a high degree of similarity between the staining patterns of Hoechst 33342 and Atto 465-p.
Experimental Protocols
Detailed methodologies for utilizing these nuclear stains are crucial for reproducible results.
Atto 465-p Staining Protocol for Fixed Cells
This protocol is adapted from studies demonstrating the efficacy of Atto 465-p for nuclear staining in fixed cells and tissues.
-
Cell/Tissue Preparation:
-
For cultured cells: Grow cells on coverslips or chamber slides. Fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
For frozen tissue sections: Cut cryosections (5 µm) and mount on slides. Air-dry and rehydrate in PBS, followed by fixation in a 1:1 mixture of methanol and acetone at -20°C for 5 minutes.
-
For paraffin-embedded tissue sections: Deparaffinize sections in xylene substitute and rehydrate through a graded ethanol series.
-
-
Washing: Wash the samples twice with PBS for 5 minutes each.
-
Staining:
-
Prepare a 4 µM working solution of Atto 465-p in PBS.
-
Incubate the samples with the Atto 465-p solution for 10 minutes at room temperature, protected from light.
-
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
-
Imaging: Image using a fluorescence microscope with excitation and emission settings appropriate for Atto 465-p (e.g., Ex: 470 nm, Em: 480–511 nm).
DAPI Staining Protocol for Fixed Cells
-
Cell/Tissue Preparation: Fix and permeabilize cells as required for your specific application (e.g., with 4% PFA followed by 0.1% Triton X-100 in PBS).
-
Washing: Wash the samples twice with PBS.
-
Staining:
-
Prepare a DAPI working solution at a concentration of 1 µg/mL in PBS.
-
Incubate the samples with the DAPI solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing: Briefly rinse the samples with PBS.
-
Mounting: Mount with an antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with a standard DAPI filter set (Ex: ~360 nm, Em: ~460 nm).
Hoechst 33342 Staining Protocol for Live or Fixed Cells
-
Cell Preparation:
-
For live cells: Grow cells in a suitable imaging vessel.
-
For fixed cells: Fix cells as described for DAPI staining.
-
-
Staining:
-
Prepare a Hoechst 33342 working solution of 1-10 µg/mL in PBS or an appropriate cell culture medium.
-
Add the staining solution to the cells and incubate for 10-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing (Optional for Live Cells): For fixed cells, wash twice with PBS. For live cells, imaging can often be performed without washing.
-
Imaging: Image using a fluorescence microscope with a UV excitation source and a blue emission filter (Ex: ~350 nm, Em: ~460 nm).
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental processes and the logic behind choosing a nuclear stain, the following diagrams are provided.
Caption: A generalized workflow for nuclear staining experiments.
References
A Head-to-Head Brightness Comparison of Atto 465 and Other Common Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical decision that can significantly impact experimental outcomes. Brightness, a key performance metric, is determined by a combination of the dye's molar extinction coefficient and its fluorescence quantum yield. This guide provides an objective comparison of the brightness of Atto 465 with other widely used fluorescent dyes in a similar spectral range: Alexa Fluor 488, FITC (Fluorescein isothiocyanate), and DyLight 488.
Quantitative Comparison of Photophysical Properties
The intrinsic brightness of a fluorescent dye is a product of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). The table below summarizes these key photophysical properties for Atto 465 and its competitors.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Atto 465 | 453[1] | 506[1] | 75,000[1] | 0.75[1] | 56,250 |
| Alexa Fluor 488 | 495[2] | 519 | 71,000 | 0.92 | 65,320 |
| FITC | 495 | 525 | 75,000 | 0.92 | 69,000 |
| DyLight 488 | 493 | 518 | 70,000 | Not readily available | - |
Note: The relative brightness is a calculated value to illustrate the theoretical performance. The actual experimental brightness can be influenced by various factors, including the degree of labeling and the local chemical environment.
Experimental Protocol for Brightness Comparison of Fluorescent Dye-Antibody Conjugates
To provide a practical comparison of fluorescent dye brightness, the following experimental protocol outlines a standardized method for labeling an antibody with each dye and subsequently quantifying the fluorescence intensity using microscopy.
I. Antibody Conjugation with Amine-Reactive Dyes
This protocol is designed for labeling a monoclonal antibody with an amine-reactive succinimidyl ester (SE) or isothiocyanate (ITC) derivative of the fluorescent dyes.
Materials:
-
Monoclonal antibody (e.g., Mouse IgG) at a concentration of 1-5 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Amine-reactive fluorescent dyes (Atto 465-SE, Alexa Fluor 488-SE, FITC, DyLight 488-SE).
-
Sodium bicarbonate buffer (1 M, pH 8.3).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO).
-
Spectrophotometer.
Procedure:
-
Antibody Preparation: Dissolve the antibody in PBS at the desired concentration.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3 by adding the sodium bicarbonate buffer (1/10th of the antibody solution volume).
-
Slowly add the reactive dye solution to the antibody solution while gently stirring. The molar ratio of dye to antibody should be optimized for each dye, but a starting point of 10:1 is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column or by dialysis against PBS.
II. Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per antibody, is a critical parameter that influences the brightness of the conjugate.
Procedure:
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max).
-
Calculate the concentration of the antibody using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Antibody Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL using the formula:
-
DOL = A_max / (ε_dye × Antibody Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the fluorescent dye.
-
-
III. Sample Preparation and Fluorescence Microscopy
Procedure:
-
Cell Culture and Fixation: Culture an adherent cell line (e.g., HeLa cells) on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Immunostaining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.
-
Incubate the cells with the fluorescently labeled primary antibodies (at the same concentration for each dye) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
IV. Image Acquisition and Analysis
Procedure:
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for each dye.
-
Image Acquisition:
-
For each dye, acquire images using the same objective, magnification, and detector settings (e.g., exposure time, gain).
-
It is crucial to ensure that the images are not saturated.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a defined region of interest (e.g., the entire cell or a specific subcellular structure) for a statistically significant number of cells for each dye.
-
Subtract the background fluorescence from each measurement.
-
Compare the mean fluorescence intensities to determine the relative brightness of the dye-antibody conjugates.
-
Experimental Workflow
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Atto 465 NHS Ester
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. Atto 465 NHS ester, a fluorescent label vital in life sciences for labeling biomolecules such as DNA, RNA, and proteins, requires specific procedures to ensure laboratory safety and experimental integrity.[1][2] This guide provides essential, immediate safety protocols, operational plans for handling, and detailed disposal procedures to foster a secure research environment.
While a Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008 [CLP], it is crucial to adhere to good laboratory practices and take necessary precautions.[3] Precautionary statements advise keeping the substance out of reach of children and seeking medical attention if swallowed.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is essential. The following table summarizes the recommended PPE to mitigate potential exposure and ensure personal safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times to protect from splashes.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. |
| Body Protection | Laboratory Coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | N95 Respirator or Dust Mask | Recommended when handling the solid, powdered form of the ester to prevent inhalation. |
Operational Plan: Handling this compound with Precision
Proper handling of this compound is critical not only for safety but also for maintaining the reagent's reactivity and ensuring successful experiments. NHS esters are moisture-sensitive and prone to hydrolysis, which can inactivate the compound.
Preparation and Handling Protocol:
-
Work Area Preparation: All handling of this compound, particularly the solid form and concentrated solutions, should be conducted in a well-ventilated fume hood.
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents moisture from the air from condensing inside the vial, which could hydrolyze the reactive NHS ester.
-
Solvent Selection: Dissolve the NHS ester in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. The stability of the ester in these solutions may be limited depending on the solvent's quality.
-
Solution Preparation: Prepare labeling solutions of the NHS ester right before they are needed for your experiment.
-
Storage of Stock Solutions: If you need to store a stock solution, it is best to aliquot it into smaller, single-use volumes to avoid repeated opening and closing of the main container. Store these aliquots at -20°C, protected from light and moisture.
Disposal Plan: Responsible Deactivation and Waste Management
The primary principle for the safe disposal of this compound is the deactivation of its reactive N-Hydroxysuccinimide (NHS) ester group. This is achieved through quenching, which involves hydrolysis or reaction with a primary amine.
Waste Deactivation and Disposal Protocol:
| Waste Stream | Deactivation/Disposal Procedure |
| Unused or Expired Solid this compound | Collect the original vial in a designated hazardous waste container. Do not dispose of it in regular trash. |
| Concentrated Solutions (in DMSO or DMF) | Collect in a sealed and clearly labeled hazardous waste container. Never pour concentrated solutions down the drain. |
| Aqueous Solutions from Labeling Reactions | 1. Quenching: In a fume hood, add a quenching solution to the aqueous waste. Options include: - Amine Quenching: 1 M Tris or Glycine solution. - Hydrolysis: 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution. Caution: The reaction with NaOH can be exothermic. 2. Incubation: Allow the mixture to stand for at least a few hours at room temperature to ensure complete deactivation of the NHS ester. 3. Collection: Transfer the neutralized solution to a designated hazardous waste container. |
| Contaminated Labware (pipette tips, gloves, etc.) | Place all contaminated solid materials in a sealed bag and dispose of them as solid chemical waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical names of all components. Follow your institution's Environmental Health and Safety (EHS) guidelines for the final pickup and disposal of hazardous waste.
Experimental Workflow for Handling and Disposal of this compound
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
